Glibenclamide
説明
特性
IUPAC Name |
5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNLBTZKUZBEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037237 | |
| Record name | Glybenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glyburide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.06e-03 g/L | |
| Record name | Glyburide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10238-21-8 | |
| Record name | Glibenclamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10238-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyburide [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010238218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyburide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glyburide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glybenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glibenclamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYBURIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX6K58TVWC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glyburide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169 - 170 °C | |
| Record name | Glyburide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glyburide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Deep Dive into the Molecular Choreography of Glibenclamide-Induced Insulin Secretion from Pancreatic Beta Cells
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of glibenclamide, a potent second-generation sulfonylurea, on pancreatic beta cells. We will dissect the intricate signaling cascade, from the initial binding event to the ultimate exocytosis of insulin granules. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the critical pathways and workflows involved in studying this important antidiabetic agent.
Core Mechanism of Action: A Step-by-Step Cascade
This compound exerts its primary therapeutic effect by stimulating insulin release from pancreatic beta cells.[1][2][3] This process is independent of ambient glucose levels, which underscores its potential to cause hypoglycemia.[4] The core mechanism can be delineated into a series of sequential events:
-
Binding to the Sulfonylurea Receptor 1 (SUR1): this compound initiates its action by binding with high affinity to the SUR1, the regulatory subunit of the ATP-sensitive potassium (KATP) channel in the beta-cell plasma membrane.[3][5][6][7] Cryo-electron microscopy has revealed that this compound lodges in the transmembrane bundle of the SUR1-ABC core, near the inner leaflet of the lipid bilayer.[6][7][8]
-
Inhibition of the KATP Channel: This binding event inhibits the activity of the KATP channel.[1][3][5] Under normal resting conditions, these channels are open, allowing potassium ions (K+) to flow out of the cell, which maintains a negative membrane potential. This compound's inhibition of these channels prevents this K+ efflux.[9]
-
Membrane Depolarization: The reduction in outward K+ current leads to a depolarization of the beta-cell membrane.[1][5][9] The membrane potential shifts from a resting state of approximately -70mV to a more positive value.[10]
-
Activation of Voltage-Dependent Calcium Channels (VDCCs): The change in membrane potential activates L-type voltage-dependent calcium channels (VDCCs).[3][4][5]
-
Calcium Influx: Activation of VDCCs results in a rapid influx of extracellular calcium ions (Ca2+) into the beta-cell cytoplasm.[3][5][11]
-
Insulin Granule Exocytosis: The rise in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane, a process known as exocytosis.[5][11] This results in the release of insulin into the bloodstream.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the action of this compound on pancreatic beta cells.
| Parameter | Value | Cell/System Type | Reference |
| Binding Affinity (Kd) | ~0.43 ± 0.05 nmol/L | Recombinant KIR6.2ΔN5/SUR1 channels | [12] |
| ~1-5 nmol/L (IC50 for inhibition) | Pancreatic β-cells | [13] | |
| Effective Concentration (EC50) | 5.8 ± 0.3 mmol/L glucose (in this compound pre-exposed islets) vs 10.6 ± 0.8 mmol/L in control | Rat pancreatic islets | [14][15] |
| Membrane Potential Change | Depolarization from ~-64 mV to ~-47 mV (in MIN6-B1 cells) | MIN6-B1 cell line | [10] |
| PNa/PK ratio increase from 0.05 to 0.24 with 4 µM this compound | Mouse pancreatic beta-cells | [9] | |
| Insulin Secretion | Increased basal insulin secretion (196±16 vs 63±8 pg·islet−1·30 min−1) with 0.1 µmol/L this compound | Rat pancreatic islets | [14] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the methods used to study it, we provide the following diagrams generated using the DOT language.
Caption: this compound signaling pathway in pancreatic beta cells.
Caption: A typical whole-cell patch-clamp experimental workflow.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology to Measure KATP Channel Inhibition
This protocol is designed to measure the inhibitory effect of this compound on KATP channels in isolated pancreatic beta cells.
Materials:
-
Isolated pancreatic islets
-
Collagenase P
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 0.1 ATP (pH adjusted to 7.2 with KOH)
-
This compound stock solution (in DMSO)
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
Methodology:
-
Islet Isolation and Cell Culture:
-
Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion.
-
Culture the isolated islets overnight in a humidified incubator at 37°C and 5% CO2.
-
Disperse the islets into single cells using a non-enzymatic cell dissociation solution and plate them onto glass coverslips.
-
-
Electrophysiological Recording:
-
Place a coverslip with adherent beta cells into a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy beta cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Record baseline KATP channel currents. These currents are typically small in the presence of intracellular ATP.
-
Prepare various concentrations of this compound in the extracellular solution.
-
Perfuse the cell with the this compound-containing solution and record the change in current. This compound will block the KATP channels, leading to a reduction in the outward current.
-
Wash out the drug with the control extracellular solution to observe the reversibility of the block.
-
Analyze the data to determine the dose-response relationship and the IC50 for this compound-induced KATP channel inhibition.[16]
-
Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol measures the amount of insulin released from isolated pancreatic islets in response to this compound.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA)
-
This compound stock solution (in DMSO)
-
Glucose solutions of varying concentrations
-
Insulin ELISA kit
-
Multi-well culture plates
Methodology:
-
Islet Preparation and Pre-incubation:
-
Isolate pancreatic islets as described in the previous protocol.
-
Pick islets of similar size and place them in multi-well plates (e.g., 5-10 islets per well).
-
Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.
-
-
Stimulation of Insulin Secretion:
-
Remove the pre-incubation buffer.
-
Add KRB buffer containing different experimental conditions to the wells:
-
Control (low glucose)
-
High glucose (e.g., 16.7 mM)
-
This compound at various concentrations in low glucose
-
This compound in combination with high glucose
-
-
Incubate the plates at 37°C for a defined period (e.g., 60 minutes).
-
-
Sample Collection and Analysis:
-
At the end of the incubation period, carefully collect the supernatant from each well.
-
Store the supernatants at -20°C until analysis.
-
Measure the insulin concentration in the supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
To normalize the data, the DNA content or total insulin content of the islets in each well can be measured after the experiment.
-
-
Data Interpretation:
-
Compare the amount of insulin secreted under different conditions. A significant increase in insulin secretion in the presence of this compound, even at low glucose concentrations, demonstrates its secretagogue effect.[17]
-
Concluding Remarks
This compound's mechanism of action in pancreatic beta cells is a well-characterized process that serves as a cornerstone of our understanding of sulfonylurea pharmacology. The binding to SUR1 and subsequent inhibition of the KATP channel initiates a cascade of events culminating in insulin release. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals working in the field of diabetes and metabolic diseases. A thorough understanding of these fundamental mechanisms is crucial for the development of novel and improved therapies for type 2 diabetes.
References
- 1. This compound: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 7. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological evidence for the inhibition of potassium permeability in pancreatic beta-cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potentiation of Calcium Influx and Insulin Secretion in Pancreatic Beta Cell by the Specific TREK-1 Blocker Spadin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Incomplete dissociation of this compound from wild-type and mutant pancreatic KATP channels limits their recovery from inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding of sulphonylureas to plasma proteins – A KATP channel perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exposure to this compound increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exposure to this compound increases rat beta cells sensitivity to glucose | Semantic Scholar [semanticscholar.org]
- 16. Non-steroidal anti-inflammatory drugs increase insulin release from beta cells by inhibiting ATP-sensitive potassium channels | Orser Laboratory [orserlab.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Synthesis of Glibenclamide for Diabetes Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glibenclamide (also known as Glyburide) is a potent, second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus.[1] Its discovery in the 1960s marked a significant advancement from the first-generation agents, offering higher potency and improved clinical utility.[2] This document provides a comprehensive technical overview of this compound, covering its historical discovery, detailed chemical synthesis, mechanism of action at the molecular level, and key pharmacological data. It includes structured data tables for easy reference, detailed experimental protocols for its synthesis and analysis, and visualizations of its core signaling pathway and manufacturing workflow, designed to serve as a vital resource for professionals in the field of drug discovery and development.
Discovery and Development
The journey of sulfonylureas as antidiabetic agents began serendipitously from observations of the hypoglycemic side effects of sulfonamide antibacterial drugs in the 1940s.[2] This led to the development of first-generation sulfonylureas. This compound emerged from subsequent research aimed at developing more potent compounds. It was developed in 1966 through a cooperative effort between Boehringer Mannheim (now part of Roche) and Hoechst (now part of Sanofi-Aventis).[1] After its introduction in Europe in 1969, it was approved for medical use in the United States in 1984, establishing itself as a cornerstone in the treatment of type 2 diabetes.[1][3]
Mechanism of Action
This compound exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells.[4][5] This action is contingent on the presence of functional β-cells.[4] The molecular mechanism is a well-defined pathway initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium channel (K-ATP) complex in the β-cell plasma membrane.[1][4][6]
The sequence of events is as follows:
-
Binding to SUR1: this compound binds with high affinity to the SUR1 subunit of the K-ATP channel.[4][7]
-
Channel Closure: This binding inhibits the channel, preventing potassium ion (K+) efflux from the cell.[8][9]
-
Membrane Depolarization: The reduction in outward K+ current leads to the depolarization of the β-cell membrane.[4][6]
-
Calcium Influx: Depolarization activates voltage-dependent calcium channels (VDCCs), causing an influx of extracellular calcium (Ca2+).[6][10]
-
Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing secretory granules.[4][11]
Beyond its primary role in insulin secretion, this compound is also noted to have extrapancreatic effects, including a reduction in hepatic glucose output and an increase in peripheral insulin sensitivity, which contribute to its overall hypoglycemic effect.[4][8]
Chemical Synthesis
A prevalent and scalable synthetic route to this compound begins with 5-Chloro-2-methoxybenzoic acid. The process involves four main stages: amidation, chlorosulfonation, amination, and a final coupling reaction.[12] This multi-step synthesis is a cornerstone of its industrial production.
The general workflow is as follows:
-
Amidation: 5-Chloro-2-methoxybenzoic acid is converted to its acid chloride, which is then reacted with β-phenylethylamine to form the intermediate N-[2-(4-chlorophenyl)ethyl]-5-chloro-2-methoxybenzamide.
-
Chlorosulfonation: The amide intermediate undergoes chlorosulfonation, typically using chlorosulfonic acid, to introduce a sulfonyl chloride group onto the phenyl ring.[12]
-
Amination: The resulting sulfonyl chloride is then treated with ammonia to yield the key sulfonamide intermediate, 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonamide.[12][13]
-
Urea Formation: Finally, the sulfonamide is reacted with cyclohexyl isocyanate to form the sulfonylurea moiety, yielding this compound.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. View of The origins of type 2 diabetes medications | British Journal of Diabetes [bjd-abcd.com]
- 3. This compound [medbox.iiab.me]
- 4. This compound: Uses,Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]
- 5. patient.info [patient.info]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 8. This compound: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. How is this compound Sulfonamide(Intermediate) Manufactured? - PYG Lifesciences [pyglifesciences.com]
Glibenclamide's Off-Target Mechanisms in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Glibenclamide, a second-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus through its well-characterized inhibitory action on the pancreatic ATP-sensitive potassium (K-ATP) channels. However, a growing body of evidence has illuminated its pleiotropic effects within the central nervous system (CNS), extending far beyond its canonical role in glucose homeostasis. In the context of neurological disorders such as stroke, traumatic brain injury (TBI), and neuroinflammation, this compound's neuroprotective properties are primarily attributed to its interaction with targets other than the neuronal K-ATP channel. This guide provides an in-depth exploration of these off-target mechanisms, focusing on the sulfonylurea receptor 1 (SUR1)-transient receptor potential melastatin 4 (TRPM4) channel and the NLRP3 inflammasome, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Off-Target Mechanisms
This compound's neuroprotective effects in the CNS are predominantly mediated by its high-affinity binding to the SUR1, a regulatory subunit of ion channels. While SUR1 is a component of the K-ATP channel in pancreatic beta-cells, in the CNS, particularly under pathological conditions, it is frequently upregulated and co-assembles with a different channel-forming protein, TRPM4, to form the SUR1-TRPM4 channel.[1][2] This channel is a key player in cytotoxic edema and neuroinflammation following acute brain injury. Additionally, this compound has been shown to independently suppress neuroinflammation by inhibiting the activation of the NLRP3 inflammasome.[3][4]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative data from key studies investigating the efficacy of this compound in various models of neurological disorders.
Table 1: this compound in Preclinical Models of Ischemic Stroke
| Animal Model | This compound Dosage | Treatment Window | Key Outcomes | Reference |
| Rat (Thromboembolic MCAo) | 10 μg/kg IP loading dose + 200 ng/h subcutaneous infusion | Up to 6 hours post-MCAo | 53% reduction in total lesion volume | [1][3] |
| Rat (Permanent MCAo) | 10 μg/kg IP loading dose + 200 ng/h subcutaneous infusion | Up to 4 hours post-MCAo | 51% reduction in corrected cortical lesion volume | [1] |
| Rat (Transient MCAo with reperfusion) | 10 μg/kg IP loading dose + 200 ng/h subcutaneous infusion | Up to 5.75 hours post-MCAo | 41% reduction in corrected cortical lesion volume | [1] |
| Rat (Transient MCAo with rtPA) | 10 μg/kg IP loading dose + 200 ng/h subcutaneous infusion | Up to 10 hours post-ischemia | Reduced hemispheric swelling from 14.7% to 8.1-8.8%; Reduced 48h mortality from 53% to 12-17%; Improved Garcia scores from 3.8 to 7.6-8.4 | [3] |
| Rat (Severe tMCAo) | IV bolus followed by continuous subcutaneous administration | At reperfusion | Improved neurological outcome (median score 7 vs. 6); Reduced stroke volume (323 vs. 484 mm³); Reduced swelling volume (10% vs. 28%) | [5] |
MCAo: Middle Cerebral Artery Occlusion; IP: Intraperitoneal; rtPA: recombinant tissue plasminogen activator; tMCAo: transient Middle Cerebral Artery Occlusion.
Table 2: this compound in Preclinical Models of Traumatic Brain Injury
| Animal Model | This compound Dosage | Treatment Window | Key Outcomes | Reference |
| Rat (Fluid Percussion Injury) | 10 μg/kg IP loading dose at 10 min post-injury, followed by 0.2 μg/h continuous subcutaneous infusion for 7 days | 10 minutes post-injury | Improved motor outcome (cylinder task) | [6] |
| Rat (Controlled Cortical Impact) | 10 μg/kg IP loading dose at 10 min post-injury, followed by 0.2 μg/h continuous subcutaneous infusion for 7 days | 10 minutes post-injury | Improved motor outcome (beam balance and walk); Reduced 21-day lesion volume | [6] |
Table 3: this compound in Clinical Stroke Studies (Systematic Review and Meta-Analysis)
| Study Population | This compound Dosage | Primary Efficacy Outcomes (90 days) | Key Safety Outcomes | Reference |
| 555 patients (Ischemic and Hemorrhagic Stroke) | Varied | No significant improvement in functional outcomes (mRS 0-2: OR 0.98; mRS 0-1: OR 0.52) | Significant increase in symptomatic hypoglycemia (OR 4.69) | [7] |
| 1,691 participants (Stroke) | Varied | No significant improvement in excellent (RR 1.10) or good (RR 1.07) functional outcomes | Higher incidence of hypoglycemia (RR 4.56) | [8][9] |
mRS: modified Rankin Scale; OR: Odds Ratio; RR: Risk Ratio.
Signaling Pathways
The neuroprotective effects of this compound beyond the K-ATP channel can be visualized through two primary signaling pathways: the inhibition of the SUR1-TRPM4 channel and the suppression of the NLRP3 inflammasome.
SUR1-TRPM4 Channel Inhibition Pathway
Caption: this compound inhibits the SUR1-TRPM4 channel to reduce neurotoxicity.
NLRP3 Inflammasome Inhibition Pathway
Caption: this compound inhibits NLRP3 inflammasome assembly and subsequent inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments cited in the literature.
Middle Cerebral Artery Occlusion (MCAo) Model in Rats
This protocol describes the induction of focal cerebral ischemia, a common model to study stroke.
Caption: Workflow for the rat middle cerebral artery occlusion (MCAo) model.
Detailed Steps:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Maintain anesthesia throughout the surgical procedure.
-
Incision: Place the rat in a supine position and make a midline cervical incision.
-
Vessel Exposure: Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligation and Arteriotomy: Ligate the distal end of the ECA. Place a temporary ligature on the CCA. Make a small incision in the ECA.
-
Occlusion: Introduce a nylon monofilament (e.g., 4-0) with a rounded tip through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirmation of Occlusion: Successful occlusion can be confirmed by monitoring cerebral blood flow with laser Doppler flowmetry.
-
Reperfusion (for transient MCAo): After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Wound Closure: Suture the incision and allow the animal to recover from anesthesia.
-
This compound Administration: Administer this compound or vehicle at the predetermined time point via the desired route (e.g., intraperitoneal injection).
Western Blot Analysis for SUR1 and NLRP3
This protocol outlines the steps for quantifying protein expression levels in brain tissue.
Detailed Steps:
-
Tissue Homogenization: Homogenize brain tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SUR1 or NLRP3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Immunohistochemistry for Microglial Activation
This protocol is for the visualization of microglia in brain tissue sections.
Detailed Steps:
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA and then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Cut frozen brain sections (e.g., 20-40 µm thick) using a cryostat.
-
Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope.
-
Blocking and Permeabilization: Block non-specific binding and permeabilize the tissue with a solution containing normal serum and Triton X-100.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against a microglial marker (e.g., Iba1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections on slides with an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Morris Water Maze for Cognitive Assessment
This behavioral test is used to assess spatial learning and memory in rodents.
Detailed Steps:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase: For several consecutive days, place the rodent in the pool from different starting positions and allow it to find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds).
-
Probe Trial: On the final day, remove the platform and allow the animal to swim freely for a set duration.
-
Data Analysis: Track the rodent's swim path using a video tracking system. Key measures include escape latency (time to find the platform during acquisition), path length, and time spent in the target quadrant during the probe trial.
Conclusion
The investigation into this compound's off-target effects has unveiled its significant therapeutic potential in a range of neurological disorders. By targeting the SUR1-TRPM4 channel and the NLRP3 inflammasome, this compound can mitigate key pathological processes such as cytotoxic edema and neuroinflammation. The presented quantitative data underscores its efficacy in preclinical models, although clinical translation requires further investigation to optimize dosing and manage side effects like hypoglycemia. The detailed experimental protocols provided herein serve as a resource for researchers aiming to further elucidate the neuroprotective mechanisms of this compound and explore its application in novel therapeutic strategies for debilitating neurological conditions.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. This compound—10-h Treatment Window in a Clinically Relevant Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Directly Prevents Neuroinflammation by Targeting SUR1-TRPM4-Mediated NLRP3 Inflammasome Activation In Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous this compound prevents hemorrhagic transformation in a rodent model of severe ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Treatment in Traumatic Brain Injury: Operation Brain Trauma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Safety and efficacy of this compound on functional outcomes in ischemic and hemorrhagic stroke: a systematic review and meta-analysis of randomized clinical trials [frontiersin.org]
- 8. The Efficacy and Safety of this compound in Improving Cerebral Edema and Neurological Outcomes in Stroke: a GRADE-Evaluated Systematic Review and Meta-analysis with Subgroup Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Efficacy and Safety of this compound in Improving Cerebral Edema and Neurological Outcomes in Stroke: a GRADE-Evaluated Systematic Review and Meta-analysis with Subgroup Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacological Profile and Pharmacokinetics of Glibenclamide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties and pharmacokinetic profile of glibenclamide (also known as glyburide), a second-generation sulfonylurea drug, with a specific focus on its activity in rodent models. This compound is a cornerstone in the management of type 2 diabetes mellitus (T2DM), and rodent models are pivotal for its preclinical evaluation.[1]
Pharmacological Profile
Mechanism of Action
This compound's primary therapeutic effect is the potentiation of insulin secretion from pancreatic β-cells.[1][2] This is achieved through a well-defined molecular mechanism:
-
Binding to SUR1: this compound binds with high affinity to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell membrane.[3][4][5][6] The binding site is located within the transmembrane bundle of the SUR1-ABC core.[3][4]
-
K-ATP Channel Inhibition: This binding inhibits the K-ATP channel, reducing potassium efflux from the cell.[1][7][8]
-
Membrane Depolarization: The reduction in potassium outflow leads to depolarization of the β-cell membrane.[1][3][7]
-
Calcium Influx: Membrane depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the cell.[1][3][7]
-
Insulin Exocytosis: The elevated intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to increased insulin secretion into the bloodstream.[1][3][7]
In addition to its primary action, this compound may have extra-pancreatic effects, including an indirect inhibition of Carnityl Acyl Transferase I (CAT-I) in mitochondria, which can help prevent hyperglycemia.[8]
Caption: this compound signaling pathway in pancreatic β-cells.
Pharmacodynamic Effects in Rodent Models
The administration of this compound to rodent models of T2DM, such as the high-fat diet/streptozotocin (HFD/STZ)-induced diabetic rat, results in several measurable physiological changes.
Table 1: Summary of this compound's Pharmacodynamic Effects in HFD/STZ-Induced Diabetic Rats
| Parameter | Diabetic Control | This compound-Treated (0.6 - 10 mg/kg) | Outcome | Reference(s) |
| Fasting Blood Glucose (mg/dL) | ~350 ± 25 | ~150 ± 20 | Significant reduction in hyperglycemia | [1] |
| Serum Insulin (µU/mL) | ~5.5 ± 0.5 | ~12.0 ± 1.0 | Increased insulin secretion | [1] |
| Total Cholesterol (mg/dL) | ~150 ± 10 | ~100 ± 8 | Amelioration of dyslipidemia | [1] |
| Triglycerides (mg/dL) | ~200 ± 15 | ~120 ± 10 | Amelioration of dyslipidemia | [1] |
| Body Weight (g) | Variable | Slight increase or no significant change | Variable effects | [1] |
| *Data are representative values compiled from multiple sources and presented as Mean ± SEM. *p < 0.05 compared to Diabetic Control.[1] |
Pharmacokinetics in Rodent Models
The pharmacokinetic profile of this compound can be influenced by the physiological state of the animal model (e.g., normal vs. diabetic or hyperlipidemic).
Caption: this compound Absorption, Distribution, Metabolism, and Excretion (ADME).
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is administered orally in rodent studies.[1][9]
-
Distribution: this compound exhibits high binding to plasma proteins like albumin.[5] Its penetration into the central nervous system is limited due to efflux transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) at the blood-brain barrier.[10]
-
Metabolism: this compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP2C9.[6][9] This process can be altered in diabetic states; for instance, diabetic rats show slower clearance of this compound, which is attributed to lower expression of hepatic CYP2C9.[9] Two major active metabolites are 4-trans-hydroxythis compound (M1) and 3-cis-hydroxythis compound (M2b).[6]
-
Excretion: The metabolites are excreted through both renal and biliary pathways.[11]
Pharmacokinetic Parameters in Rats
The pharmacokinetic parameters of this compound can vary significantly between normal and diseased rodent models.
Table 2: Pharmacokinetic Parameters of this compound in Normal vs. Diabetic and Hyperlipidemic Rats (Oral Administration)
| Parameter | Normal Rats | Diabetic Rats (STZ-induced) | Hyperlipidemic Rats (Poloxamer 407-induced) | Reference(s) |
| Dose | 10 mg/kg | 10 mg/kg | 10 mg/kg | [9][12] |
| Cmax (µg/mL) | 340.10 | Significantly higher than normal | 773.39 | [12][13] |
| Tmax (h) | 3.67 | - | 2.50 | [12] |
| AUC (mg·min/L) | 57.75 | 321.24 | Significantly higher than normal | [9][12] |
| Clearance (CL) (L/min/kg) | 0.092 | 0.019 | - | [9] |
| Clearance (CL) (mL/h) | 2.53 | - | 1.39 | [12] |
These studies indicate that disease states like diabetes and hyperlipidemia can significantly alter the pharmacokinetics of this compound, generally leading to higher plasma concentrations and reduced clearance.[9][12]
Experimental Protocols in Rodent Models
Induction of T2DM Model (HFD/STZ)
This protocol describes the induction of a T2DM-like state in Wistar rats, characterized by insulin resistance and partial β-cell dysfunction.[1]
-
Materials:
-
High-Fat Diet (HFD): 45% of total calories from fat.
-
Streptozotocin (STZ).
-
Citrate buffer (0.1 M, pH 4.5), ice-cold.
-
-
Procedure:
-
Acclimatization: House rats in a controlled environment for one week with standard chow and water.
-
Dietary Induction: Feed rats a high-fat diet for 2 to 4 weeks to induce insulin resistance. A control group receives a standard diet.
-
β-cell Dysfunction Induction: After the dietary period, fast the HFD-fed rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of STZ (35-45 mg/kg body weight) freshly dissolved in ice-cold citrate buffer.
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with fasting blood glucose ≥ 250 mg/dL are considered diabetic.[1]
-
This compound Preparation and Administration
-
Materials:
-
This compound powder.
-
Vehicle: 0.5% Carboxymethyl cellulose (CMC) in distilled water.
-
Oral gavage needles.
-
-
Procedure:
-
Suspension Preparation: Calculate the required amount of this compound based on the desired dose (commonly 0.6 mg/kg to 10 mg/kg in rats) and suspend it in the 0.5% CMC vehicle.[1]
-
Homogenization: Vortex the suspension thoroughly before each administration.
-
Oral Administration: Administer the this compound suspension or vehicle to the rats once daily via oral gavage.[1]
-
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound remains a critical tool in both clinical practice and diabetes research. Rodent models are indispensable for elucidating its mechanism of action and characterizing its pharmacokinetic and pharmacodynamic profiles. The data summarized in this guide highlight the consistent hypoglycemic efficacy of this compound, mediated by the stimulation of insulin secretion. Furthermore, the significant alterations in its pharmacokinetic profile in diabetic and hyperlipidemic rodent models underscore the importance of considering the pathological state when conducting preclinical studies. The detailed protocols provided herein offer a standardized framework for future investigations into this compound and novel antidiabetic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of sulphonylureas to plasma proteins – A KATP channel perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Systemic Administration of this compound Fails to Achieve Therapeutic Levels in the Brain and Cerebrospinal Fluid of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of this compound pharmacokinetics in poloxamer 407-induced hyperlipidemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Glibenclamide's In Vitro Modulation of Molecular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by glibenclamide in vitro. This compound, a second-generation sulfonylurea, is primarily known for its therapeutic role in type 2 diabetes mellitus. Its mechanism of action, however, extends beyond pancreatic β-cells, influencing a variety of signaling cascades in different cell types. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways affected by this compound.
Core Signaling Pathways Modulated by this compound
This compound's effects are pleiotropic, impacting several critical cellular processes. The primary pathways discussed in this guide include:
-
Insulin Secretion Pathway: The canonical pathway involving the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.
-
NLRP3 Inflammasome Pathway: Inhibition of this key inflammatory signaling complex.
-
Apoptosis Pathways: Induction of programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS).
-
Calcium Signaling: Modulation of intracellular calcium concentrations, a pivotal second messenger.
Data Presentation: Quantitative Effects of this compound In Vitro
The following tables summarize the quantitative data from various in vitro studies, offering a comparative look at this compound's efficacy and potency across different signaling pathways and cell types.
Table 1: Modulation of Insulin Secretion and Pancreatic β-Cell Function
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Rat Pancreatic Islets | 0.1 µmol | Increased basal insulin secretion (196±16 vs 63±8 pg·islet⁻¹·30 min⁻¹); Increased glucose sensitivity for insulin release (EC₅₀ at 5.8±0.3 vs 10.6±0.8 mmol/l glucose).[1] | |
| Human Islets | Not specified | Impaired glucose-stimulated insulin secretion (GSIS) after 1-week exposure; Increased basal insulin secretion at 2.8 mM glucose (2.71% ± 0.66% vs 1.13% ± 0.21%).[2] | |
| MIN-6 Cells | 10 µM | Promoted insulin release in medium containing 10 mM glucose.[3] | |
| Mouse βTC3 Cells | 0.5 nmol/l (EC₅₀) | Induced a concentration-dependent increase in intracellular free Ca²⁺ concentration.[4] | |
| Newborn Rat Islet Cells | 20 nmol/l | Decreased the open probability of single ATP-sensitive K⁺-channels to ~10% of the initial activity.[4] |
Table 2: Inhibition of the NLRP3 Inflammasome Pathway
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Mouse Peritoneal Macrophages | Not specified | Inhibited LPS-induced upregulation of IL-1β and IL-18 secretion and expression of NLRP3 inflammasome components.[5] | |
| THP-1 Cells | Not specified | Reduced ASC-speck oligomerization, transcription and translation of NLRP3, and secretion of caspase 1 and IL-1β.[6] | |
| BV2 Microglia Cells | 2.5, 10 µM | Dose-dependently decreased LPS-induced overexpression of TNF-α, IL-6, and IL-1β.[7] |
Table 3: Induction of Apoptosis
| Cell Type | This compound Concentration | Observed Effect | Reference |
| HepG-2 and Huh7 Cells | Various | Significantly inhibited cell viability, induced G₂/M-phase cell-cycle arrest, and induced apoptosis.[8][9] | |
| HEK293 cells expressing SUR1 | Not specified | SUR1-specific enhancement of this compound-induced apoptosis (analyzed by cell detachment, nuclear condensation, DNA fragmentation, and caspase-3-like activity).[10] | |
| HepG2 Cells | Dose- and time-dependent | Induced apoptosis through inhibition of CFTR Cl⁻ channels and intracellular Ca²⁺ release.[11] |
Table 4: Modulation of Calcium Signaling
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Raw 264.7 Macrophages | 100 µM | Decreased the peak of the [Ca²⁺]i transient elevation induced by extracellular ATP (100 µM).[12] | |
| Mouse βTC3 Cells | 0.5 nmol/l (EC₅₀) | Induced a concentration-dependent increase in intracellular free Ca²⁺ concentration.[4] | |
| BV2 Microglia Cells | 2.5, 10 µM | Alleviated intracellular calcium accumulation in LPS-treated cells.[7] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular signaling pathways modulated by this compound.
Insulin Secretion Pathway in Pancreatic β-Cells
Caption: this compound's mechanism of action in stimulating insulin secretion.
Inhibition of the NLRP3 Inflammasome
References
- 1. Exposure to this compound increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of β‐cell identity in human islets treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. This compound Alleviates LPS-Induced Acute Lung Injury through NLRP3 Inflammasome Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. This compound–sulfonylurea receptor 1 antagonist alleviates LPS-induced BV2 cell activation through the p38/MAPK pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03042H [pubs.rsc.org]
- 8. This compound induces apoptosis by activating reactive oxygen species dependent JNK pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis by activating reactive oxygen species dependent JNK pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced apoptosis is specifically enhanced by expression of the sulfonylurea receptor isoform SUR1 but not by expression of SUR2B or the mutant SUR1(M1289T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis through inhibition of cystic fibrosis transmembrane conductance regulator (CFTR) Cl(-) channels and intracellular Ca(2+) release in HepG2 human hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Decreases ATP-Induced Intracellular Calcium Transient Elevation via Inhibiting Reactive Oxygen Species and Mitochondrial Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Glibenclamide's Impact on Mitochondrial Function in Primary Cell Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glibenclamide, a second-generation sulfonylurea widely prescribed for type 2 diabetes, exerts its primary therapeutic effect by stimulating insulin secretion from pancreatic β-cells. This is achieved through the inhibition of ATP-sensitive potassium (KATP) channels in the plasma membrane. However, a growing body of evidence reveals that this compound also has significant effects on mitochondrial function, which can vary between cell types and experimental conditions. These off-target effects are of considerable interest to researchers in fields ranging from metabolic diseases and cardiovascular biology to neurodegeneration and oncology. This technical guide provides a comprehensive overview of the known effects of this compound on mitochondrial function in primary cell cultures, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Effects of this compound on Mitochondrial Function
This compound's interaction with mitochondria is multifaceted, influencing several key parameters of mitochondrial health and function. The primary mitochondrial target of this compound is believed to be the mitochondrial ATP-sensitive potassium (mitoKATP) channel, a component of the inner mitochondrial membrane.[1][2] The modulation of this channel initiates a cascade of events that can impact cellular bioenergetics, redox status, and survival.
Data Summary
The following tables summarize the quantitative effects of this compound on key mitochondrial functions as reported in studies utilizing primary cell cultures and isolated mitochondria. It is important to note that the majority of detailed quantitative data originates from studies on isolated mitochondria, with data from primary cell cultures being more limited.
Table 1: Effect of this compound on Cellular ATP Levels and Mitochondrial Oxygen Consumption
| Cell Type/Organelle | Parameter | This compound Concentration | Observed Effect | Reference |
| Freshly Isolated Renal Proximal Tubular Cells | Intracellular ATP Levels | 50 µM | 28% ± 4% reduction | [3] |
| 100 µM | 53% ± 5% reduction | [3] | ||
| Isolated Renal Tubular Mitochondria | ADP-Stimulated Oxygen Consumption (State 3) | 10 - 500 µM | Dose-dependent inhibition | [3] |
| Isolated Skeletal Muscle Mitochondria | Resting Oxygen Consumption (State 4) | 30 µM | Increase from 5.4 ± 1.1 to 8.7 ± 2.8 nmol O₂/mg protein/min | |
| Isolated Skeletal Muscle Mitochondria | ADP-Stimulated Oxygen Consumption (State 3) | 0.5 µM | 40% inhibition | [4] |
| 1, 5, 10, 20 µM | Up to 95% inhibition | [4] |
Table 2: Effect of this compound on Mitochondrial Membrane Potential and Ion Transport
| Cell Type/Organelle | Parameter | This compound Concentration | Observed Effect | Reference |
| Isolated Skeletal Muscle Mitochondria | Mitochondrial Swelling (PTP opening) | EC₅₀ = 8.2 ± 2.5 µM | Induction of swelling | |
| Isolated Rat Liver Mitochondria | Mitochondrial K+ Uniport | IC₅₀ = 20 ± 7 µM | Inhibition | [2] |
| Isolated Rat Liver Mitochondria | Mitochondrial Na+ Uniport | IC₅₀ = 15 ± 8 µM | Inhibition | [2] |
| Isolated Rat Heart Mitochondria | Mitochondrial Chloride Channel Gating | IC₅₀ = 12 µM | Perturbation of open state | [5] |
| IC₅₀ = 129 µM | Decreased open probability | [5] |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production and Apoptosis
| Cell Type/Organelle | Parameter | This compound Concentration | Observed Effect | Reference |
| Primary Neonatal Mouse Cardiomyocytes | Isoproterenol-induced ROS Generation | 1 - 100 µM | Dose-dependent inhibition at 30 min | [6] |
| Hepatocellular Carcinoma Cell Lines (HepG2, Huh7) | Intracellular ROS Levels | Not specified | Increase | [1] |
| JNK Pathway | Not specified | Activation | [1] | |
| Apoptosis | Not specified | Induction | [1] | |
| Irradiated Hepatocytes (in vivo) | Intracellular ROS | Not specified | Upregulation | [7] |
Key Signaling Pathways and Mechanisms of Action
This compound's influence on mitochondrial function is primarily initiated by its interaction with mitoKATP channels, leading to a cascade of downstream events. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
This compound's Primary Mitochondrial Interaction and Downstream Consequences
Caption: this compound's primary interaction with mitoKATP channels and its downstream effects on mitochondrial function.
Experimental Workflow for Assessing this compound's Effect on Mitochondrial Respiration
Caption: A typical experimental workflow for measuring the oxygen consumption rate (OCR) in primary cells treated with this compound.
Logical Relationship of this compound-Induced Apoptosis
Caption: The signaling cascade from this compound-induced mitochondrial stress to apoptosis.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial function in primary cell cultures.
Primary Cell Culture
-
Primary Neonatal Mouse Cardiomyocyte Isolation and Culture:
-
Isolate hearts from 1- to 3-day-old neonatal mice.
-
Mince the ventricular tissue and digest with a solution of trypsin and collagenase type II.
-
Plate the dissociated cells on culture dishes in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.
-
After a 2-hour incubation to allow for fibroblast attachment, collect the non-adherent cardiomyocyte-rich fraction.
-
Plate the cardiomyocytes at a desired density for subsequent experiments.[6]
-
-
Primary Cortical Neuron Culture:
-
Dissect cortices from embryonic or neonatal rodents.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated culture plates or coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27).
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.
-
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Replace the existing medium of the primary cell cultures with the this compound-containing medium.
-
Incubate the cells for the desired duration of treatment (e.g., 30 minutes, 24 hours) before proceeding with the mitochondrial function assays.
ATP Level Measurement (Luciferin-Luciferase Assay)
-
Following this compound treatment, lyse the cells to release intracellular ATP.
-
In a luminometer-compatible plate, mix the cell lysate with a luciferin-luciferase reagent.
-
The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.
-
Measure the luminescence intensity, which is directly proportional to the ATP concentration.
-
Normalize the ATP levels to the total protein content of each sample.[3]
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
-
After this compound treatment, incubate the primary cells with the JC-1 dye in culture medium for 15-30 minutes at 37°C.
-
In healthy, non-apoptotic cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic or stressed cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
Reactive Oxygen Species (ROS) Measurement (DHE or MitoSOX Staining)
-
Following this compound treatment, incubate the cells with a ROS-sensitive fluorescent probe such as Dihydroethidium (DHE) for cytosolic ROS or MitoSOX Red for mitochondrial superoxide.
-
Incubate for the recommended time (typically 10-30 minutes) at 37°C, protected from light.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
An increase in fluorescence intensity indicates an increase in ROS levels.[6]
Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)
-
Seed the primary cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with a specialized Seahorse XF assay medium.
-
Place the cell plate in a non-CO₂ incubator at 37°C for one hour to allow for temperature and pH equilibration.
-
Load the Seahorse XF sensor cartridge with the compounds to be injected during the assay (e.g., this compound, oligomycin, FCCP, rotenone/antimycin A).
-
Perform the Seahorse XF assay, which measures the OCR in real-time.
-
The sequential injection of mitochondrial inhibitors allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[8][9]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
After this compound treatment, harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative cells are viable.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
The effects of this compound on mitochondrial function in primary cell cultures are complex and context-dependent. While its primary role as a KATP channel inhibitor is well-established, its off-target mitochondrial effects can have significant implications for cellular health and disease. This guide provides a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols. For researchers in drug development and various scientific disciplines, a thorough understanding of this compound's mitochondrial interactions is crucial for interpreting experimental results and for the potential repurposing of this and other sulfonylureas in non-diabetic contexts. Further research is warranted to fully elucidate the cell-type-specific responses to this compound and to explore the therapeutic potential of modulating mitochondrial function with this class of drugs.
References
- 1. Multidimensional Regulation of Cardiac Mitochondrial Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound depletes ATP in renal proximal tubular cells by interfering with mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effect of glybenclamide on mitochondrial chloride channels from rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates β adrenergic receptor activation-induced cardiac inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Analyzing Oxygen Consumption Rate in Primary Cultured Mouse Neonatal Cardiomyocytes Using an Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Second-Generation Sulfonylurea: A Technical History of Glibenclamide's Development and Clinical Introduction
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Glibenclamide, a potent second-generation sulfonylurea, has been a cornerstone in the management of type 2 diabetes for over half a century. This technical guide provides an in-depth chronicle of its development, from its discovery and synthesis to its clinical introduction and the elucidation of its mechanism of action. We present a detailed examination of the key experiments that defined its pharmacological profile, alongside a quantitative summary of pivotal clinical trial data. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development, offering insights into the historical context and scientific underpinnings of this significant therapeutic agent.
Introduction: The Dawn of a New Era in Diabetes Management
The history of oral antidiabetic agents is marked by serendipitous discoveries and subsequent targeted development. Following the clinical introduction of the first-generation sulfonylureas, the quest for more potent and longer-acting compounds led to the development of the second-generation agents. This compound, also known as glyburide, emerged from this research as a highly effective insulin secretagogue. This guide will trace its journey from the laboratory to the clinic, highlighting the scientific milestones that established its place in therapeutic practice.
The Discovery and Development of this compound
This compound was discovered by researchers at Hoechst AG (now part of Sanofi) in 1969.[1] It represented a significant advancement over the first-generation sulfonylureas due to its higher potency and longer duration of action. The development timeline of this compound is characterized by key preclinical and clinical phases that established its efficacy and safety profile.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process. A common synthetic route starts from 2-methoxy-5-chlorobenzoic acid.[2]
Experimental Protocol: Synthesis of this compound
-
Amide Formation: 2-methoxy-5-chlorobenzoic acid is converted to its acid chloride, which is then reacted with 2-phenylethylamine to form the corresponding amide.[2]
-
Sulfonylation: The amide is then treated with chlorosulfonic acid to introduce a sulfonyl chloride group onto the phenyl ring of the 2-phenylethylamine moiety.
-
Sulfonamide Formation: The resulting sulfonyl chloride is reacted with ammonia to form the sulfonamide.[2]
-
Urea Formation: Finally, the sulfonamide is reacted with cyclohexyl isocyanate to yield this compound.[2]
Elucidation of the Mechanism of Action
The primary mechanism of action of this compound is the stimulation of insulin release from pancreatic β-cells. This was elucidated through a series of elegant electrophysiological and biochemical experiments.
Inhibition of ATP-Sensitive Potassium (K-ATP) Channels
This compound exerts its effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in the plasma membrane of pancreatic β-cells. This binding inhibits the channel's activity, leading to membrane depolarization. The subsequent influx of calcium through voltage-gated calcium channels triggers the exocytosis of insulin-containing granules.
Signaling Pathway of this compound-Induced Insulin Secretion
Caption: this compound's mechanism of action on insulin secretion.
Key Experimental Methodologies
Experimental Protocol: Electrophysiological Recording (Patch-Clamp)
-
Cell Preparation: Pancreatic β-cells are isolated and cultured.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. The pipette solution contains a high concentration of potassium, and the bath solution mimics the extracellular environment.
-
Data Acquisition: The membrane potential and ion channel currents are recorded in response to the application of this compound. This allows for the direct measurement of K-ATP channel inhibition and subsequent changes in membrane potential.[3]
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Membranes from cells expressing the SUR1 receptor (e.g., pancreatic islets or transfected cell lines) are isolated.[4]
-
Incubation: The membranes are incubated with a radiolabeled form of this compound (e.g., [3H]this compound) in the presence or absence of unlabeled this compound (to determine non-specific binding).[4]
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.[4]
-
Data Analysis: The binding affinity (Kd) and the density of binding sites (Bmax) are determined from saturation binding experiments.
Workflow for a Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay for this compound.
Clinical Introduction and Pivotal Trials
This compound was first marketed in Europe in 1969.[5] Its introduction into clinical practice in the United States followed, with FDA approval granted in 1984. The clinical development program for this compound involved numerous trials to establish its efficacy and safety in patients with type 2 diabetes.
The University Group Diabetes Program (UGDP)
An early, notable, and controversial study involving a first-generation sulfonylurea (tolbutamide) was the University Group Diabetes Program (UGDP). The UGDP reported an increase in cardiovascular mortality in patients treated with tolbutamide compared to placebo, which cast a shadow over the entire class of sulfonylureas.[6] This finding has been a subject of debate for decades, with subsequent analyses and newer studies providing a more nuanced understanding of the cardiovascular safety of different sulfonylureas.
Efficacy and Safety Data from Clinical Trials
The efficacy of this compound in glycemic control has been well-established. However, its use is associated with a risk of hypoglycemia, which is a key consideration in clinical practice.
Table 1: Summary of this compound Clinical Trial Data
| Trial/Study | Comparator(s) | Key Efficacy Outcome (Change in HbA1c) | Key Safety Outcome (Incidence of Hypoglycemia) | Reference(s) |
| Meta-analysis | Other sulfonylureas | Not significantly different from other sulfonylureas. | This compound was associated with a significantly higher risk of hypoglycemia compared to other sulfonylureas. | [7] |
| Acarbose Comparison | Acarbose, Placebo | -0.9% reduction compared to placebo. | Not reported. | [8] |
| Meta-analysis | Other secretagogues | Not significantly different from other secretagogues. | 52% greater risk of at least one hypoglycemic episode compared with other secretagogues. | [9] |
| CHARM Trial (Stroke) | Placebo | Not applicable (functional outcome in stroke was the primary endpoint). | Hypoglycemia occurred in 6% of patients in the this compound group versus 2% in the placebo group. | [10] |
Conclusion
The development of this compound marked a significant step forward in the pharmacological management of type 2 diabetes. Its potent insulin secretagogue effect, mediated by the specific inhibition of the K-ATP channel in pancreatic β-cells, has provided effective glycemic control for millions of patients. The journey of this compound, from its synthesis and the detailed elucidation of its mechanism of action to its extensive clinical evaluation, offers valuable lessons for modern drug discovery and development. While newer classes of antidiabetic agents have emerged, a thorough understanding of the history and science behind established drugs like this compound remains crucial for the scientific community. This guide provides a comprehensive technical overview to support that understanding.
References
- 1. patents.justia.com [patents.justia.com]
- 2. This compound | 10238-21-8 [chemicalbook.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Systematic review and meta-analysis of the efficacy and hypoglycemic safety of gliclazide versus other insulinotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Key Studies in Diabetes Care: Efficacy of Therapies | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Intravenous this compound for cerebral oedema after large hemispheric stroke (CHARM): a phase 3, double-blind, placebo-controlled, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Glibenclamide: A Deep Dive into its Role in Modulating Inflammatory Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide explores the multifaceted role of glibenclamide, a long-established sulfonylurea drug for type 2 diabetes, in the modulation of inflammatory responses. Emerging evidence highlights its potent anti-inflammatory properties, positioning it as a molecule of interest for a range of inflammatory and autoimmune conditions. This document provides a comprehensive overview of its mechanisms of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through several key mechanisms, primarily centered around the inhibition of specific ion channels and inflammasome complexes. These actions disrupt the signaling cascades that lead to the production of pro-inflammatory cytokines and the recruitment of immune cells.
The principal mechanisms include:
-
Inhibition of ATP-sensitive potassium (K-ATP) channels: By blocking K-ATP channels, this compound prevents potassium ion efflux from cells. This leads to membrane depolarization, which in turn inhibits calcium influx through P2X7 receptors, ultimately reducing the production of inflammatory cytokines.[1][2][3]
-
Blockade of the SUR1-TRPM4 channel: this compound's interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the transient receptor potential melastatin 4 (TRPM4) channel, is crucial in mitigating neuroinflammation.[1][2][4] This blockade reduces blood-brain barrier permeability and decreases the production of tumor necrosis factor-alpha (TNF-α).[1][2][3]
-
Suppression of the NLRP3 Inflammasome: this compound is a well-documented inhibitor of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome.[1][2][4][5][6][7] This multi-protein complex is a key component of the innate immune system, and its activation leads to the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18. This compound's inhibition of the NLRP3 inflammasome is a central aspect of its anti-inflammatory activity.
These primary actions trigger a cascade of downstream effects, including the decreased production of pro-inflammatory mediators such as TNF-α, IL-1β, and reactive oxygen species (ROS), and the suppression of inflammatory cell accumulation.[1][2][8]
Quantitative Data on Inflammatory Modulation
The following tables summarize quantitative data from various preclinical studies investigating the effects of this compound on inflammatory markers.
Table 1: In Vitro Studies on Cytokine Inhibition
| Cell Type | Inflammatory Stimulus | This compound Concentration | Cytokine | % Inhibition / Fold Change | Reference |
| Polymorphonuclear Neutrophils (Human) | Burkholderia pseudomallei | In vivo treatment | IL-1β, IL-8 | Significant reduction | [9] |
| BV2 Microglial Cells | Lipopolysaccharides (LPS) | Not specified | NLRP3 Inflammasome | Inhibition | [4] |
| Primary Human Trophoblasts | Lipopolysaccharides (LPS) + Nigericin | Not specified | IL-1β | Significant decrease | [6] |
| THP-1 Monocytic Cells | LPS + Nigericin | Not specified | NLRP3 Inflammasome | Downregulation | [10] |
| Human Whole Blood | LPS (100 ng/ml) | 3-100 µM | IL-1β, TNF-α | Concentration-dependent reduction | [11] |
| Primary Human Monocytes (from T2DM patients) | Mycobacterium tuberculosis | In vivo treatment | TNF-α, IL-8 | Significant reduction | [12] |
Table 2: In Vivo Studies on Inflammatory Modulation
| Animal Model | Condition | This compound Dosage | Key Inflammatory Markers | Outcome | Reference |
| Rat | Subarachnoid Hemorrhage | Not specified | TNF-α, NF-κB | Significant reduction | [2] |
| Mouse | Severe Acute Pancreatitis | 500 mg/kg (i.p.) | IL-6 | Dramatic reduction | [2] |
| Mouse | Diabetic Endotoxemia | 5 mg/kg (i.p.) for 14 days | IL-1β, TNF-α, Macrophage infiltration | Significant attenuation | [2] |
| Rat | Intracerebral Hemorrhage (aged) | Not specified | TNF-α, IL-1β | Significant decrease | [13] |
| Rat | Renal Ischemia/Reperfusion | 20 mg/kg (s.c.) | TNF-α, Neutrophil accumulation | Significant inhibition | [14][15] |
| Streptozotocin-induced Diabetic Rats | Diabetes | 5 mg/kg (oral) for 4 weeks | Pro-inflammatory cytokines, Oxidative stress markers | Reduction | [16][17] |
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound's Anti-inflammatory Action
The following diagram illustrates the key signaling pathways modulated by this compound to exert its anti-inflammatory effects.
Caption: this compound's anti-inflammatory signaling pathways.
Experimental Workflow: Investigating this compound's Effect on LPS-induced Inflammation in Macrophages
The diagram below outlines a typical experimental workflow to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages in vitro.
Caption: In vitro workflow for this compound's anti-inflammatory effects.
Detailed Experimental Protocols
This section provides a generalized framework for key experiments cited in the literature. Specific parameters may need optimization based on the cell type or animal model.
In Vitro Macrophage Stimulation Assay
Objective: To determine the effect of this compound on pro-inflammatory cytokine production by macrophages in response to an inflammatory stimulus.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages.
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound stock solution (dissolved in DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate-buffered saline (PBS).
-
ELISA kits for TNF-α and IL-1β.
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR).
-
Reagents for Western blotting (lysis buffer, antibodies against NLRP3, Caspase-1, and a loading control like β-actin).
Procedure:
-
Cell Seeding: Plate macrophages in a 96-well plate (for ELISA) or 6-well plates (for RNA and protein analysis) at an appropriate density and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plates for a specified duration (e.g., 6 hours for gene expression analysis, 24 hours for cytokine secretion).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis.
-
Cell Lysate: Wash the cells with cold PBS and lyse them for RNA or protein extraction.
-
-
Analysis:
-
ELISA: Quantify the concentration of TNF-α and IL-1β in the supernatant according to the manufacturer's instructions.
-
RT-qPCR: Extract total RNA, synthesize cDNA, and perform qPCR to analyze the relative gene expression of Tnf, Il1b, and Nlrp3.
-
Western Blot: Analyze the protein levels of NLRP3 and cleaved Caspase-1 in the cell lysates.
-
In Vivo Model of Endotoxemia
Objective: To evaluate the protective effect of this compound against systemic inflammation in an animal model.
Materials:
-
Mice (e.g., C57BL/6).
-
This compound solution for injection (e.g., dissolved in a suitable vehicle).
-
LPS solution for injection.
-
Sterile saline.
-
Anesthesia.
-
Equipment for blood and tissue collection.
Procedure:
-
Animal Acclimatization: House the mice under standard conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection. In some models, pre-treatment for several days may be required.[2]
-
Induction of Endotoxemia: After a specified time following this compound administration (e.g., 1 hour), induce endotoxemia by i.p. injection of a lethal or sub-lethal dose of LPS.
-
Monitoring: Monitor the animals for signs of distress and survival over a defined period (e.g., 48 hours).
-
Sample Collection: At a predetermined endpoint (e.g., 6 hours post-LPS for cytokine analysis), anesthetize the mice and collect blood via cardiac puncture. Tissues such as the lung and liver can also be harvested.
-
Analysis:
-
Serum Cytokines: Measure the levels of TNF-α and IL-1β in the serum using ELISA.
-
Histology: Process harvested tissues for histological analysis to assess for inflammatory cell infiltration and tissue damage.
-
Gene and Protein Expression: Homogenize tissues to extract RNA and protein for analysis of inflammatory markers by RT-qPCR and Western blotting.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties that extend beyond its well-established role in glycemic control. Its ability to target key inflammatory pathways, particularly the NLRP3 inflammasome and specific ion channels, makes it a compelling candidate for further investigation in the context of various inflammatory diseases. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound in modulating inflammatory responses. Further research is warranted to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A Protective Role of this compound in Inflammation-Associated Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Directly Prevents Neuroinflammation by Targeting SUR1-TRPM4-Mediated NLRP3 Inflammasome Activation In Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reverses cardiac damage and NLRP3 inflammasome activation associated with a high refined sugar diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits NLRP3 inflammasome-mediated IL-1β secretion in human trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Prevents Inflammation by Targeting NLRP3 Inflammasome Activation In Vitro - Khilazheva - Russian Journal of Physiology [medjrf.com]
- 8. [PDF] A Protective Role of this compound in Inflammation-Associated Injury | Semantic Scholar [semanticscholar.org]
- 9. This compound reduces pro-inflammatory cytokine production by neutrophils of diabetes patients in response to bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Loaded Nanoparticles Reduce NLRP3 Inflammasome Activation and Modulate miR-223-3p/miR-7-1-5p Expression in THP-1 Cells [boa.unimib.it]
- 11. This compound reduces proinflammatory cytokines in an ex vivo model of human endotoxinaemia under hypoxaemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Reduces Primary Human Monocyte Functions Against Tuberculosis Infection by Enhancing M2 Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Attenuates Neuroinflammation and Promotes Neurological Recovery After Intracerebral Hemorrhage in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ATP-sensitive potassium channel blocker this compound prevents renal ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. In vivo Assessment of Combined Effects of this compound and Losartan in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Assessment of Combined Effects of this compound and Losartan in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Glibenclamide's Dichotomous Impact on Reactive Oxygen Species Production in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Glibenclamide, a second-generation sulfonylurea widely used in the management of type 2 diabetes, exhibits a complex and context-dependent influence on the production of reactive oxygen species (ROS) in hepatocytes. This technical guide synthesizes current research to provide an in-depth understanding of the molecular mechanisms, signaling pathways, and experimental evidence surrounding this compound's effects on hepatic ROS homeostasis. The document outlines the dual role of this compound, acting as both a pro-oxidant and an antioxidant, and provides detailed experimental protocols and quantitative data to support these findings. The intricate signaling cascades, including the Akt/NF-κB and JNK pathways, are visually represented to facilitate comprehension. This guide is intended to be a comprehensive resource for researchers investigating the multifaceted actions of this compound on liver cells and for professionals involved in the development of drugs targeting hepatic oxidative stress.
Introduction: The Dual Nature of this compound in Hepatic Oxidative Stress
This compound is a cornerstone in the pharmacological treatment of type 2 diabetes, primarily functioning by stimulating insulin secretion from pancreatic β-cells. Its mechanism of action involves the blockade of ATP-sensitive potassium (KATP) channels.[1] Beyond its hypoglycemic effects, a growing body of evidence reveals that this compound can significantly modulate intracellular ROS levels in hepatocytes.[2][3] However, its impact is not monolithic; the drug can either induce ROS production or exhibit antioxidant properties, depending on the cellular context and experimental model.[2][4]
In certain scenarios, such as in conjunction with radiation, this compound has been shown to increase intracellular ROS in normal hepatocytes.[2][3] This elevation of ROS, paradoxically, can activate pro-survival pathways.[2][5] Conversely, in hepatocellular carcinoma (HCC) cells, this compound-induced ROS generation can trigger apoptotic pathways.[1] In contrast, studies on diabetic models and chemically-induced liver injury have demonstrated this compound's ability to restore antioxidant enzyme activity and reduce oxidative stress markers, highlighting its potential hepatoprotective effects.[4][6][7] This guide will dissect these seemingly contradictory findings to provide a clearer understanding of this compound's role in hepatic ROS modulation.
Molecular Mechanisms of this compound-Induced ROS Production
The primary mechanism by which this compound induces ROS production in hepatocytes is through its interaction with KATP channels, particularly those located in the inner mitochondrial membrane (mKATP channels).[1] The sequence of events is as follows:
-
Blockade of mKATP Channels: this compound binds to the sulfonylurea receptor (SUR) subunit of the KATP channel, leading to its closure.[1]
-
Increased Mitochondrial Membrane Potential: The closure of mKATP channels prevents potassium influx into the mitochondrial matrix, resulting in hyperpolarization of the inner mitochondrial membrane.[2][5]
-
Enhanced Electron Leakage and ROS Generation: An elevated mitochondrial membrane potential is associated with a higher rate of electron leakage from the electron transport chain, particularly from complexes I and III. These leaked electrons react with molecular oxygen to form superoxide anions (O2•−), the primary ROS.
This this compound-induced increase in ROS can subsequently activate downstream signaling pathways that dictate the cellular response.
Signaling Pathways Modulated by this compound-Induced ROS
The cellular consequences of this compound-induced ROS in hepatocytes are determined by the activation of specific downstream signaling pathways.
The Pro-Survival Akt/NF-κB Pathway in Normal Hepatocytes
In the context of radiation-induced liver injury, this compound pretreatment has been shown to up-regulate intracellular ROS, which in turn activates the Akt-NF-κB signaling pathway, promoting cell survival.[2][3] The proposed mechanism involves ROS-mediated phosphorylation and activation of Akt, which then leads to the phosphorylation and degradation of IκB, an inhibitor of NF-κB. This allows the translocation of p65, a subunit of NF-κB, into the nucleus, where it promotes the transcription of anti-apoptotic and pro-survival genes.[2]
Caption: this compound-induced pro-survival Akt/NF-κB pathway in hepatocytes.
The Pro-Apoptotic JNK Pathway in Hepatocellular Carcinoma Cells
In contrast to its effect on normal hepatocytes, this compound can induce apoptosis in hepatocellular carcinoma (HCC) cell lines such as HepG-2 and Huh7.[1] This pro-apoptotic effect is mediated by the activation of the c-Jun N-terminal kinase (JNK) pathway in a ROS-dependent manner.[1] The increased intracellular ROS levels lead to the sustained phosphorylation and activation of JNK. Activated JNK can then trigger the mitochondrial apoptotic pathway, characterized by the cleavage of caspase-3 and PARP, ultimately leading to programmed cell death.[1]
Caption: this compound-induced pro-apoptotic JNK pathway in HCC cells.
This compound as an Antioxidant in Hepatocytes
In diabetic rat models and in cases of thioacetamide-induced liver damage, this compound has been observed to exert antioxidant effects.[4][6] This is characterized by the restoration of depleted antioxidant enzyme levels and a reduction in lipid peroxidation.
-
Increased Antioxidant Enzyme Activity: this compound treatment in diabetic rats has been shown to reverse the diabetes-induced reduction in hepatic catalase (CAT) and superoxide dismutase (SOD) activities.[4][8]
-
Reduced Oxidative Stress Markers: In models of liver fibrosis, this compound administration significantly reduced elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased the levels of the antioxidant glutathione (GSH).[6][9]
The precise mechanisms underlying these antioxidant effects are not fully elucidated but may be independent of its KATP channel blocking activity and could be related to the amelioration of the underlying pathological condition (e.g., hyperglycemia) that is a source of oxidative stress.[10]
Quantitative Data on this compound's Impact on Hepatic ROS and Antioxidant Status
The following tables summarize quantitative data from key studies, illustrating the effects of this compound on various markers of oxidative stress in hepatocytes.
Table 1: Effect of this compound on ROS Production and Oxidative Stress Markers in NCTC-1469 Mouse Liver Cells
| Parameter | Control | This compound (100 µM) | P-value | Reference |
| ROS Fluorescence Intensity | 209.99 ± 44.29 | 1530.28 ± 413.26 | <0.001 | [2][11] |
| MDA Content (nmol/mg protein) | 0.36 ± 0.07 | 0.81 ± 0.11 | <0.001 | [2][11] |
| GSH Activation (U/mg protein) | 1.14 ± 0.28 | 0.75 ± 0.07 | 0.019 | [2][11] |
| SOD Content (U/mg protein) | 18.09 ± 1.22 | 12.96 ± 1.27 | <0.001 | [2][11] |
Data from a study investigating the effects of this compound on irradiated hepatocytes. The data shown here are for the non-irradiated, this compound-treated group versus control.
Table 2: Effect of this compound on Antioxidant Enzyme Activity in the Liver of Streptozocin-Induced Diabetic Rats
| Parameter | Diabetic Control | This compound-Treated Diabetic | P-value | Reference |
| Hepatic Catalase (CAT) Activity | Significantly Reduced | Reversed to Normal Levels | <0.05 | [4] |
| Hepatic Superoxide Dismutase (SOD) Activity | Significantly Reduced | Reversed to Normal Levels | <0.05 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on hepatocyte ROS production.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is adapted from studies investigating this compound-induced ROS in HCC cells and other cell types.[1][12]
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.
Materials:
-
Hepatocytes (e.g., HepG-2, Huh7, or primary hepatocytes)
-
This compound solution (in DMSO, then diluted in culture medium)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Remove the culture medium and treat the cells with various concentrations of this compound (e.g., 50-200 µM) in serum-free medium for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
DCFH-DA Loading: After treatment, wash the cells twice with warm PBS.
-
Add 100 µL of working solution of DCFH-DA (e.g., 10 µM in PBS or serum-free medium) to each well.
-
Incubate the plate at 37°C in the dark for 30-45 minutes.
-
Fluorescence Measurement: Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm. Alternatively, visualize and capture images using a fluorescence microscope.
Caption: Experimental workflow for measuring intracellular ROS using DCFH-DA.
Measurement of Malondialdehyde (MDA) Content
Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex (TBA-MDA adduct), which can be measured spectrophotometrically.
Procedure:
-
Homogenization: Homogenize liver tissue or cell pellets in a suitable buffer (e.g., KCl solution).
-
Reaction: Mix the homogenate with TBA reagent and an acid (e.g., trichloroacetic acid).
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Centrifugation: Cool the samples and centrifuge to pellet any precipitate.
-
Spectrophotometry: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.
Measurement of Superoxide Dismutase (SOD) and Catalase (CAT) Activity
Commercial assay kits are widely available for the measurement of SOD and CAT activity and are recommended for reliable and reproducible results. These kits typically provide all necessary reagents and detailed protocols. The general principles are as follows:
-
SOD Activity: Assays are often based on the inhibition of a reaction that produces a colored product. SOD in the sample scavenges superoxide radicals, thereby inhibiting the color development. The degree of inhibition is proportional to the SOD activity.
-
CAT Activity: Assays typically measure the decomposition of hydrogen peroxide (H2O2) by catalase. This can be monitored directly by the decrease in absorbance at 240 nm or by using a coupled reaction that produces a colored or fluorescent product.
Conclusion
The impact of this compound on reactive oxygen species production in hepatocytes is a multifaceted phenomenon, heavily influenced by the specific cellular state and experimental conditions. In normal hepatocytes, particularly under stress conditions like radiation, this compound can act as a pro-oxidant, increasing ROS levels that paradoxically trigger pro-survival pathways such as Akt/NF-κB. In contrast, in hepatocellular carcinoma cells, this same ROS-inducing property can activate pro-apoptotic signaling via the JNK pathway. Furthermore, in the context of systemic diseases like diabetes or chemically-induced liver injury, this compound can function as an antioxidant, restoring the activity of key detoxifying enzymes.
This technical guide provides a framework for understanding these diverse effects, supported by quantitative data and detailed experimental protocols. The visualization of the key signaling pathways offers a clear depiction of the molecular events downstream of this compound-induced ROS modulation. For researchers and drug development professionals, this comprehensive overview underscores the importance of context when evaluating the effects of this compound on the liver and opens avenues for further investigation into its potential therapeutic applications beyond glycemic control, particularly in the realm of liver diseases characterized by oxidative stress. Future research should aim to further delineate the molecular switches that determine whether this compound acts as a pro-oxidant or an antioxidant in hepatocytes.
References
- 1. This compound induces apoptosis by activating reactive oxygen species dependent JNK pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a diabetic drug, prevents acute radiation-induced liver injury of mice via up-regulating intracellular ROS and subsequently activating Akt–NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a diabetic drug, prevents acute radiation induced liver injury of mice via up-regulating intracellular ROS and subsequently activating Akt-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the sulphonylurea this compound on liver and kidney antioxidant enzymes in streptozocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound protects against thioacetamide-induced hepatic damage in Wistar rat: investigation on NLRP3, MMP-2, and stellate cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Synclisia scabrida protects against oxidative stress, hepatotoxicity and hyperglycaemia in alloxan-induced diabetic rats | springermedicine.com [springermedicine.com]
- 8. Effect of the Sulphonylurea this compound on Liver and Kidney Antioxidant Enzymes in Streptozocin-Induced Diabetic Rats | Semantic Scholar [semanticscholar.org]
- 9. NLRP3 inhibitor this compound attenuates high-fat diet and streptozotocin-induced non-alcoholic fatty liver disease in rat: studies on oxidative stress, inflammation, DNA damage and insulin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. This compound Increases Nitric Oxide Levels and Decreases Oxidative Stress in an In Vitro Model of Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Dissolving Glibenclamide for In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glibenclamide (also known as Glyburide) is a second-generation sulfonylurea widely used in the treatment of type 2 diabetes mellitus and as a research tool in various in vitro studies.[1][2] Its primary mechanism of action is the blockade of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[2] This inhibition leads to membrane depolarization, influx of extracellular calcium, and subsequent stimulation of insulin secretion.[2] Due to its utility in studying ion channel function, insulin secretion, and inflammasome activity, this compound is a compound of significant interest in cell biology and drug discovery.
A primary challenge in using this compound for in vitro experiments is its poor aqueous solubility.[1][3] This document provides a detailed protocol for the proper dissolution and preparation of this compound solutions to ensure reproducibility and prevent precipitation in cell culture media.
This compound Solubility
This compound is practically insoluble in water and ethanol but exhibits high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO).[4][5] DMSO is the recommended solvent for preparing concentrated stock solutions for cell culture applications. The solubility of this compound in common laboratory solvents is summarized below.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Solubility (mM) | Reference |
| DMSO | 494.0 | ~99 mg/mL | ~200.4 mM | [4][5] |
| Water | 494.0 | Insoluble | Insoluble | [4][5] |
| Ethanol | 494.0 | Insoluble | Insoluble | [4][5] |
| 1,4-Dioxane | 494.0 | High Solubility | High Solubility | [6][7] |
| N-methyl-2-pyrrolidone (NMP) | 494.0 | High Solubility | High Solubility | [6][7] |
| Methanol | 494.0 | Soluble | Soluble | [1][8] |
Note: For cell culture, DMSO is the preferred solvent due to its high solubilizing capacity for this compound and its general acceptance in cell-based assays at low final concentrations.
Experimental Protocols
3.1. Materials and Equipment
-
This compound powder (CAS No: 10238-21-8)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered pipette tips
-
Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile syringe filters (0.22 µm)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is the critical first step. Using fresh, anhydrous DMSO is important, as moisture can reduce solubility.[4]
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Wear appropriate PPE.
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 100 mM stock solution, weigh 49.4 mg of this compound (Molecular Weight = 494.0 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube or vial. Add the appropriate volume of cell culture-grade DMSO (e.g., 1 mL for 49.4 mg of this compound).
-
Mixing: Tightly cap the tube/vial and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but ensure the solution does not get too hot.
-
Sterilization (Optional): If necessary, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed tubes at -20°C. The solid form is stable for years when stored at -20°C.[9]
3.3. Protocol for Preparing a Working Solution in Cell Culture Medium
A common issue is the precipitation of this compound upon dilution of the DMSO stock into the aqueous culture medium.[10] This is because the final concentration of the drug may exceed its solubility limit in the aqueous environment. The following steps are recommended to minimize precipitation.
-
Pre-warm Medium: Ensure the cell culture medium is pre-warmed to 37°C.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 100 µM from a 100 mM stock, you will need 10 µL of the stock solution (a 1:1000 dilution).
-
Dilution Technique: Add the calculated volume of the this compound stock solution directly into the pre-warmed culture medium. Crucially, pipette the medium up and down immediately and vigorously mix or vortex the diluted solution to ensure rapid and uniform dispersion. This prevents localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%. A 1:1000 dilution results in a final DMSO concentration of 0.1%.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the drug from the effects of the solvent.[11][12]
-
Use Immediately: It is recommended not to store the final aqueous working solution for more than one day.[9] Prepare it fresh for each experiment.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing and using this compound in cell culture.
This compound Signaling Pathway in Pancreatic β-Cells
Caption: this compound's mechanism of action in stimulating insulin secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jddtonline.info [jddtonline.info]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Correlation of Solubility Thermodynamics of this compound with Recrystallization and In Vitro Release Profile [mdpi.com]
- 7. Correlation of Solubility Thermodynamics of this compound with Recrystallization and In Vitro Release Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Prevents Diabetes in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of In Vivo and In Vitro Genotoxicity of this compound in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glibenclamide Blockade of K-ATP Channels in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP-sensitive potassium (K-ATP) channels are crucial metabolic sensors that couple the electrical activity of a cell to its metabolic state.[1][2] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[2][3][4] Under normal physiological conditions, high intracellular levels of ATP bind to the Kir6.x subunit, leading to channel closure.[2] When the intracellular ATP/ADP ratio decreases, as occurs during metabolic stress, the channels open, allowing K+ efflux, which hyperpolarizes the cell membrane and reduces cellular excitability.[2]
Glibenclamide (also known as Glyburide) is a second-generation sulfonylurea drug widely used to treat type 2 diabetes mellitus.[5] It functions as a potent and selective blocker of K-ATP channels.[6][7] By binding to the SUR subunit, this compound inhibits channel activity, leading to membrane depolarization.[7] This action is the basis for its insulinotropic effect in pancreatic β-cells and makes it an invaluable pharmacological tool for studying K-ATP channel function in various tissues, including the heart, skeletal muscle, and smooth muscle.[5][8]
These application notes provide detailed protocols for utilizing this compound to block K-ATP channels in whole-cell and inside-out patch clamp configurations.
Mechanism of Action: this compound Inhibition of K-ATP Channels
This compound exerts its inhibitory effect by binding to the sulfonylurea receptor (SUR1 in pancreatic β-cells, SUR2A in cardiac muscle, SUR2B in smooth muscle), a regulatory subunit of the K-ATP channel complex.[3][8] This binding event promotes the closed state of the channel, independent of intracellular ATP levels.[9] In pancreatic β-cells, this channel closure prevents K+ efflux, leading to depolarization of the cell membrane. The depolarization activates voltage-gated Ca2+ channels, causing an influx of Ca2+ which, in turn, triggers the exocytosis of insulin-containing vesicles.[1][7][10]
Quantitative Data Summary: this compound Inhibition of K-ATP Channels
The inhibitory potency of this compound varies depending on the K-ATP channel subunit composition (SUR1, SUR2A, SUR2B), the patch clamp configuration, and the specific cell type.[8][11][12] The following table summarizes key quantitative data from the literature.
| Cell Type / Expression System | K-ATP Subunits | IC50 / Ki | Patch Clamp Configuration | Notes | Reference |
| HIT-T15 (Pancreatic β-cell line) | SUR1 | 0.03 µM | Whole-Cell | High affinity for pancreatic channels. | [8] |
| Rat Ventricular Myocytes | SUR2A | 6 µM | Inside-Out | Inhibition was incomplete even at 300 µM. | [13] |
| Rat Cardiomyocytes | SUR2A | 0.01 µM | Whole-Cell | Significantly more potent than Gliquidone. | [8] |
| Rat Vascular Smooth Muscle Cells | SUR2B | 0.09 µM | Whole-Cell | High affinity for vascular channels. | [8] |
| Pig Urethral Myocytes | SUR2B | 0.5 µM (full) / 4.7 µM (sublevel) | Cell-Attached | Reduces unitary current amplitude. | [14] |
| Pig Urethral Myocytes | SUR2B | 175 nM (Ki) | Conventional Whole-Cell | - | [11] |
| Pig Urethral Myocytes | SUR2B | 10 nM (Ki1) / 9 µM (Ki2) | Nystatin-Perforated | Shows two affinity sites. Sensitivity may be modified by cytosolic factors. | [11] |
| Mouse Pancreatic β-cells | SUR1 | 184 nM | Whole-Cell | Gliclazide shows higher selectivity for β-cells than this compound. | [12] |
| Rat Skeletal Muscle | Not specified | ~10 µM | Bilayer Reconstitution | Selective for K-ATP over voltage-gated and Ca²⁺-activated K⁺ channels. | [6] |
Experimental Protocols
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HIT-T15, HEK293 transfected with K-ATP subunits) or primary cells (e.g., isolated pancreatic islets, cardiomyocytes).[2][15]
-
This compound: (CAS No: 10238-21-8).
-
Solvents: Dimethyl sulfoxide (DMSO) for stock solution.
-
Electrophysiology Rig: Inverted microscope, patch clamp amplifier, digitizer, micromanipulator, and data acquisition software.[16]
-
Perfusion System: For solution exchange.
-
Patch Pipettes: Borosilicate glass capillaries (resistance of 3-7 MΩ when filled).[15][17]
-
Solutions: Extracellular (bath) and intracellular (pipette) solutions (see tables below).
Preparation of this compound Stock Solution
This compound is poorly soluble in aqueous solutions. A concentrated stock solution should be prepared in DMSO and then diluted to the final working concentration in the external solution immediately before use.
-
Weighing: Accurately weigh out this compound powder. The molecular weight is 494.0 g/mol .
-
Dissolving: Dissolve in 100% DMSO to make a high-concentration stock, for example, 10-50 mM. For a 50 mM stock, dissolve 24.7 mg of this compound in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.[18]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it into the extracellular (bath) solution to achieve the desired final concentration. Ensure the final DMSO concentration in the recording solution is low (typically ≤0.1%) to avoid off-target effects.
Whole-Cell Patch Clamp Protocol
This configuration allows for the recording of macroscopic currents from the entire cell membrane, providing insights into the overall channel activity within a cellular context.[2][4]
Solutions for Whole-Cell Recording
| Extracellular Solution (in mM) | Intracellular (Pipette) Solution (in mM) |
| 140 NaCl | 140 KCl |
| 5 KCl | 1 MgCl₂ |
| 2 CaCl₂ | 10 EGTA |
| 1 MgCl₂ | 10 HEPES |
| 10 HEPES | 1 Mg-ATP |
| pH adjusted to 7.4 with NaOH | 0.3 Na₂-GTP |
| pH adjusted to 7.2 with KOH |
Note: The low concentration of ATP in the pipette solution is intended to maintain a basal level of K-ATP channel activity that can be subsequently inhibited by this compound.[15]
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of gliquidone on KATP channels in pancreatic β-cells, cardiomyocytes, and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Status of ATP-dependent K+-channels of pancreatic beta-cells exposed to a series of sulfonylurea drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Different this compound-sensitivity of ATP-sensitive K+ currents using different patch-clamp recording methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the mechanism of inhibition of KATP channels by this compound in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blocking actions of this compound on ATP-sensitive K+ channels in pig urethral myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Patch Clamp Protocol [labome.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. researchgate.net [researchgate.net]
Glibenclamide's Role in Stimulating Insulin Secretion from Isolated Pancreatic Islets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of glibenclamide, a potent sulfonylurea compound, for inducing insulin secretion in isolated pancreatic islets. This document includes detailed protocols for islet isolation, stimulation, and insulin measurement, along with quantitative data on effective this compound concentrations and a summary of the underlying signaling pathway.
Introduction
This compound is a widely used therapeutic agent for type 2 diabetes mellitus. Its primary mechanism of action is the stimulation of insulin release from pancreatic beta cells.[1][2] In a research context, this compound serves as a valuable tool for studying the mechanisms of insulin secretion and for screening potential new anti-diabetic drugs. These notes provide standardized protocols and concentration guidelines to ensure reproducible and accurate results in in-vitro studies using isolated pancreatic islets.
Mechanism of Action: this compound-Induced Insulin Secretion
This compound exerts its effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic beta cells.[2][3] This binding event closes the KATP channels, leading to a decrease in potassium efflux and subsequent depolarization of the cell membrane. The membrane depolarization activates voltage-gated calcium channels, resulting in an influx of extracellular calcium. The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to insulin secretion.[2][3]
References
Application Notes and Protocols: Measuring Glibenclamide's Effect on Cell Viability and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and supporting data for assessing the effects of glibenclamide, a widely used anti-diabetic drug, on cellular health. The protocols outlined below are essential for researchers investigating the potential anti-neoplastic properties of this compound or its impact on various cell types.
Introduction
This compound, a second-generation sulfonylurea, is primarily known for its role in managing type 2 diabetes. However, emerging evidence suggests that it may also influence cell viability and induce apoptosis in various cell types, including cancer cells.[1][2] Accurate and reproducible methods are crucial for quantifying these effects to understand the underlying molecular mechanisms and to evaluate its therapeutic potential beyond diabetes. This document provides detailed protocols for key assays and summarizes quantitative data from relevant studies.
Measuring Cell Viability
Cell viability assays are fundamental in determining the overall health of a cell population after exposure to a substance. This compound has been shown to reduce cell viability in a dose-dependent manner in several cancer cell lines.[1]
Colorimetric Assays (MTT/CCK-8)
Colorimetric assays like the MTT and CCK-8 assays are widely used to assess cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or the water-soluble WST-8 in CCK-8) to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.[3][4]
Experimental Protocol: CCK-8 Assay [1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 µM) for the desired duration (e.g., 24 hours).[1] Include a vehicle control (e.g., 0.1% DMSO).[1]
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation with Reagent: Incubate the plate for 2 hours under standard cell culture conditions.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Clonogenic Assay
The clonogenic assay, or colony formation assay, assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of cell reproductive integrity.
Experimental Protocol: Clonogenic Assay [2]
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 1.5 x 10³ cells/well).
-
Treatment: Add this compound at various concentrations (e.g., 10 to 50 µM) to the culture medium.
-
Incubation: Incubate the plates for 10 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the colonies with 10% formaldehyde in PBS.
-
Stain the colonies with a staining solution such as 1% toluidine blue in 70% ethanol.
-
-
Colony Counting: Count the number of colonies containing 50 or more cells.
-
Data Analysis: Express the results as a percentage of the number of colonies in the vehicle-treated control.
Measuring Apoptosis
Apoptosis, or programmed cell death, is a critical process that can be induced by various stimuli, including pharmacological agents like this compound. Several studies have demonstrated that this compound can induce apoptosis in different cell lines.[1][5][6]
Annexin V/Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry [1]
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect the cells (including any floating cells in the supernatant) by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Caspase Activity Assays
Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis. The activation of effector caspases, such as caspase-3, is a hallmark of apoptosis.[9] Caspase activity can be measured using specific substrates that become fluorescent or luminescent upon cleavage.
Experimental Protocol: Caspase-3 Activity Assay (Fluorometric)
-
Cell Lysis: Treat cells with this compound, and then lyse the cells to release cellular contents, including caspases.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow for the cleavage of the substrate by active caspase-3.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the caspase-3 activity based on the fluorescence intensity, often normalized to the total protein concentration of the lysate.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability and apoptosis in different cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Assay | Concentration (µM) | Duration (h) | % Viability Reduction (approx.) | Reference |
| HepG-2 | CCK-8 | 100 | 24 | 20% | [1] |
| Huh7 | CCK-8 | 50 | 24 | 25% | [1] |
| MDA-MB-231 | Clonogenic | 25.6 (IC50) | 10 days | 50% | [2] |
| NCTC-1469 | CCK-8 | 500 | 24 | Significant decrease | [10] |
| L-O2 | CCK-8 | 500 | 24 | Significant decrease | [10] |
| HepG-2 | CCK-8 | 100 | 24 | Significant decrease | [10] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Assay | Concentration (µM) | Duration (h) | Observation | Reference | | :--- | :--- | :--- | :--- | :--- | | HepG-2 | Hoechst 33342 | Not specified | Not specified | Significant increase in apoptosis |[1] | | Huh7 | Hoechst 33342 | Not specified | Not specified | Significant increase in apoptosis |[1] | | HepG-2 | Annexin V/PI | 100 | 24 | Significant increase in apoptosis |[1] | | Huh7 | Annexin V/PI | 100 | 24 | Significant increase in apoptosis |[1] | | MDA-MB-231 | Annexin V | 25 | 72 | No significant increase in apoptosis |[2] | | Human Islets | TUNEL | Not specified | 1 week | Significant increase in β-cell apoptosis |[6] |
Signaling Pathways and Visualizations
This compound-induced apoptosis can be mediated by various signaling pathways. One prominent pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling cascade.[1][11] Another proposed mechanism involves the inhibition of the CFTR Cl(-) channel, leading to an increase in intracellular Ca(2+), which can trigger apoptosis.[5]
Below are Graphviz diagrams illustrating these pathways and a typical experimental workflow.
Caption: this compound-induced ROS-JNK signaling pathway leading to apoptosis.
Caption: this compound-induced apoptosis via CFTR inhibition and Ca2+ release.
References
- 1. This compound induces apoptosis by activating reactive oxygen species dependent JNK pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cell growth by inducing G0/G1 arrest in the human breast cancer cell line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. This compound induces apoptosis through inhibition of cystic fibrosis transmembrane conductance regulator (CFTR) Cl(-) channels and intracellular Ca(2+) release in HepG2 human hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss of β‐cell identity in human islets treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. promega.ee [promega.ee]
- 10. oncotarget.com [oncotarget.com]
- 11. This compound induces apoptosis by activating reactive oxygen species dependent JNK pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Glibenclamide Treatment Protocol for Long-Term Studies in Non-Obese Diabetic (NOD) Mice: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term administration of glibenclamide in non-obese diabetic (NOD) mice, a key model for autoimmune type 1 diabetes. The following sections detail the treatment schedule, experimental protocols, and the underlying mechanisms of action, supported by quantitative data and visual diagrams to facilitate experimental design and execution.
Introduction
This compound, a sulfonylurea drug, is primarily known for its insulin secretagogue effects in the treatment of type 2 diabetes.[1] However, recent research has highlighted its potential in preventing the development of autoimmune diabetes in the NOD mouse model.[1][2] The protective effects of this compound in this context are attributed not only to its classical action on ATP-sensitive potassium (KATP) channels in pancreatic β-cells but also to its influence on immune cell populations and the promotion of β-cell survival pathways.[1][2] These notes offer a detailed framework for researchers investigating the therapeutic potential of this compound in preventing or delaying the onset of type 1 diabetes.
Data Presentation: Quantitative Summary of this compound Treatment in NOD Mice
The following tables summarize the key quantitative data from a long-term study evaluating the efficacy of this compound in preventing diabetes in female NOD mice.
Table 1: this compound Treatment Regimen
| Parameter | Dose 1 | Dose 2 | Control |
| Drug | This compound | This compound | No Treatment |
| Dosage | 0.1 µg/12 weeks | 10 mg/12 weeks | N/A |
| Administration | Subcutaneous Pellet | Subcutaneous Pellet | N/A |
| Treatment Start | 3 weeks of age | 3 weeks of age | N/A |
| Treatment Duration | Up to 25 weeks | Up to 25 weeks | N/A |
Source: Lamprianou et al., 2016[1]
Table 2: Effect of this compound on Diabetes Incidence and Beta-Cell Mass
| Outcome Measure | Dose 1 | Dose 2 | Control |
| Diabetes-Free Survival (at 25 weeks) | Intermediate | 100% | Rapid Decline |
| Numerical Density of Beta-Cells (Nv) | Intermediate | Significantly Higher | Low |
| Volume Density of Beta-Cells (Vv) | Intermediate | Significantly Higher | Low |
Source: Lamprianou et al., 2016[1][3]
Table 3: Immunomodulatory Effects of this compound in NOD Mice (Dose 2)
| T-Cell Subset | Spleen | Pancreatic-Draining Lymph Nodes |
| Effector CD4+ T-cells (CD44hiCD62L-) | Increased | Increased |
| Naïve CD4+ T-cells (CD44loCD62L+) | Decreased | Decreased |
| Effector CD8+ T-cells (CD44hiCD62L-) | Increased | Increased |
Source: Lamprianou et al., 2016[4][5]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in a long-term this compound treatment study in NOD mice.
Protocol 1: Preparation and Administration of this compound
This protocol is adapted for oral gavage administration, a common method for precise dosing in mice. For subcutaneous pellet implantation, commercially available pellets or custom-made pellets can be used.
Materials:
-
This compound powder
-
Vehicle: 0.5% Carboxymethyl cellulose (CMC) in sterile distilled water
-
Sterile oral gavage needles (20-22 gauge, with a ball tip)
-
Sterile syringes (1 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 0.6 mg/kg to 10 mg/kg body weight) and the number and weight of the mice, calculate the total amount of this compound needed.
-
Prepare the this compound suspension: a. Weigh the calculated amount of this compound powder. b. Suspend the powder in the appropriate volume of 0.5% CMC vehicle. c. Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Oral Administration: a. Gently restrain the mouse. b. Insert the oral gavage needle carefully along the side of the mouth, over the tongue, and into the esophagus. c. Slowly administer the calculated volume of the this compound suspension. d. Administer the suspension or vehicle to the mice once daily.
Protocol 2: Subcutaneous Pellet Implantation
This protocol outlines the surgical procedure for implanting slow-release this compound pellets.
Materials:
-
Slow-release this compound pellets (e.g., 0.1 µg or 10 mg release over 12 weeks)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (sterile forceps, scalpel or small scissors, wound clips or sutures)
-
Antiseptic solution (e.g., Betadine) and 70% ethanol
-
Eye lubricant
-
Heating pad for recovery
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane. Apply eye lubricant to prevent corneal drying.
-
Surgical Preparation: Shave a small area of fur on the dorsal side, between the shoulder blades. Clean the area with alternating swabs of antiseptic solution and 70% ethanol.
-
Incision: Make a small incision (approximately 5-10 mm) in the skin.
-
Pellet Implantation: a. Using blunt forceps, create a small subcutaneous pocket by gently separating the skin from the underlying connective tissue. b. Insert the this compound pellet into the pocket.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-operative Care: Place the mouse on a heating pad to maintain body temperature during recovery. Monitor the animal until it is fully ambulatory. A second pellet may be implanted after 12 weeks to ensure continuous drug release for longer studies.[1]
Protocol 3: Monitoring of Diabetes Development
Materials:
-
Glucometer and test strips
-
Lancets
-
Urine test strips for glucose
Procedure:
-
Blood Glucose Monitoring: a. From 5 weeks of age, monitor blood glucose levels 2-3 times per week. b. Obtain a small drop of blood from the tail vein. c. Apply the blood to the glucometer test strip and record the reading. d. Mice with two consecutive blood glucose readings >200 mg/dL are considered diabetic.
-
Glycosuria Monitoring: a. House mice in cages that allow for urine collection. b. Monitor for the presence of glucose in the urine using test strips.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key processes and pathways related to this compound treatment in NOD mice.
Caption: this compound signaling in pancreatic β-cells.
Caption: Experimental workflow for long-term this compound study.
Caption: this compound's immunomodulatory effects in NOD mice.
Concluding Remarks
The provided application notes and protocols offer a robust starting point for investigating the long-term effects of this compound in NOD mice. The data suggest that early and sustained treatment with a high dose of this compound can effectively prevent the onset of autoimmune diabetes by preserving β-cell mass and modulating the adaptive immune response.[1][3] The promotion of Connexin 36 expression and function appears to be a key mechanism in enhancing β-cell survival against cytokine-induced apoptosis.[1][4] Researchers should consider the specific dosages and administration methods outlined, while also adapting the protocols to their specific experimental needs and institutional guidelines. Further investigation into the precise molecular mechanisms of this compound's immunomodulatory effects is warranted to fully elucidate its therapeutic potential in type 1 diabetes.
References
- 1. This compound Prevents Diabetes in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inflammatory status of the pancreas in NOD mice that do not develop overt diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Prevents Diabetes in NOD Mice | PLOS One [journals.plos.org]
- 5. A Protective Role of this compound in Inflammation-Associated Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the SUR1-TRPM4 Channel in Hemorrhagic Stroke Using Glibenclamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemorrhagic stroke, a devastating neurological injury characterized by bleeding into the brain parenchyma, is associated with high rates of morbidity and mortality.[1] A critical player in the secondary injury cascade following the initial bleed is the de novo upregulation and activation of the sulfonylurea receptor 1 (SUR1)-transient receptor potential melastatin 4 (TRPM4) channel.[2][3][4] This channel is implicated in cytotoxic edema, neuroinflammation, and blood-brain barrier disruption, all of which contribute to poor outcomes.[2][5][6] Glibenclamide, a potent inhibitor of the SUR1 subunit, has emerged as a valuable pharmacological tool to investigate the function of the SUR1-TRPM4 channel and as a potential therapeutic agent to mitigate the damaging effects of hemorrhagic stroke.[7][8]
These application notes provide a comprehensive overview of the use of this compound to study the SUR1-TRPM4 channel in the context of hemorrhagic stroke, including detailed experimental protocols and quantitative data to guide researchers in this field.
Mechanism of Action
Following hemorrhagic stroke, various cellular stressors, including exposure to blood components, lead to the transcriptional upregulation of SUR1 and TRPM4 in neurons, astrocytes, and microvascular endothelial cells.[2][4][9] The SUR1 and TRPM4 proteins co-assemble to form a non-selective cation channel.[10] The opening of this channel allows for an influx of sodium ions (Na+), leading to cytotoxic edema, oncotic cell death, and disruption of the blood-brain barrier.[2][3] this compound exerts its inhibitory effect by binding to the SUR1 subunit of the channel, thereby preventing its opening and the subsequent downstream pathological events.[10][11][12]
Quantitative Data: Efficacy of this compound in Hemorrhagic Stroke Models
The following table summarizes key quantitative data from preclinical studies investigating the effects of this compound on the SUR1-TRPM4 channel and outcomes in hemorrhagic stroke models.
| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| IC50 for SUR1-TRPM4 Inhibition | COS-7 cells co-expressing SUR1 and TRPM4 | 850 nM | Concentration-dependent block of the SUR1-TRPM4 channel current. | [10] |
| Reduction in Hemispheric Swelling | Rat model of severe ischemia-reperfusion | 10 µg/kg IP loading dose + 200 ng/h subcutaneous infusion | Significant reduction in hemispheric swelling at 24h (from 14.7% to 8.1-8.8%). | [13] |
| Improvement in Neurological Score | Rat model of severe ischemia-reperfusion | 10 µg/kg IP loading dose + 200 ng/h subcutaneous infusion | Significant improvement in Garcia scores at 48h (from 3.8 to 7.6-8.4). | [14][13] |
| Reduction in Mortality | Rat model of severe ischemia-reperfusion | 10 µg/kg IP loading dose + 200 ng/h subcutaneous infusion | Significant reduction in 48h mortality (from 53% to 12-17%). | [14][13] |
| Reduction in IgG Extravasation | Rat model of subarachnoid hemorrhage | Not specified | This compound reduced SAH-induced immunoglobulin G extravasation. | [2][8] |
| Reduction in TNFα Overexpression | Rat model of subarachnoid hemorrhage | Not specified | This compound reduced SAH-induced tumor necrosis α overexpression. | [2][8] |
| Reduction in Edema | Rodent models of intracerebral hemorrhage | Various | Meta-analysis showed a significant reduction in edema. | [15] |
| Improvement in Behavioral Outcomes | Rodent models of intracerebral hemorrhage | Various | Meta-analysis showed a significant improvement in behavioral outcomes. | [15] |
Experimental Protocols
Protocol 1: In Vivo Model of Subarachnoid Hemorrhage (SAH) in Rats
This protocol describes the filament puncture model of SAH in rats, a commonly used method to study the effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon suture with a rounded tip
-
This compound solution (for treatment group)
-
Vehicle solution (for control group)
-
Physiological monitoring equipment
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a 4-0 nylon suture with a rounded tip into the ECA stump and advance it into the ICA until slight resistance is felt, indicating perforation of the artery at the circle of Willis.
-
After 30 seconds, withdraw the filament to allow for reperfusion.
-
Close the incision and allow the animal to recover from anesthesia.
-
Administer this compound or vehicle according to the experimental design (e.g., intraperitoneal injection followed by subcutaneous infusion).[14]
-
Monitor the animals for neurological deficits and other outcome measures at specified time points.
-
At the end of the experiment, euthanize the animals and collect brain tissue for further analysis (e.g., histology, protein expression).
Protocol 2: In Vitro Model of Hemorrhagic Stroke using Organotypic Brain Slice Cultures
This protocol provides a method for studying the direct effects of blood components and this compound on brain tissue.[16][17]
Materials:
-
Postnatal day 8-10 rat pups
-
Dissection medium (e.g., Hibernate A)
-
Culture medium (e.g., Neurobasal A with supplements)
-
Vibratome
-
Cell culture inserts
-
Autologous rat blood
-
This compound solution
-
Vehicle solution
Procedure:
-
Euthanize rat pups and dissect the brains in ice-cold dissection medium.
-
Cut 300 µm thick coronal slices using a vibratome.
-
Transfer the slices onto cell culture inserts in a 6-well plate containing culture medium.
-
Maintain the slices in an incubator at 37°C and 5% CO2.
-
After 24-48 hours of stabilization, introduce a small volume of autologous rat blood onto the surface of the slices to mimic hemorrhage.[16]
-
Simultaneously, treat the slices with either this compound or vehicle.
-
Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Assess cell viability (e.g., using propidium iodide staining), protein expression (e.g., by Western blot or immunofluorescence), and other relevant parameters.
Protocol 3: Förster Resonance Energy Transfer (FRET) to Detect SUR1-TRPM4 Co-association
FRET is a powerful technique to demonstrate the close proximity and therefore likely interaction of SUR1 and TRPM4 proteins.[2]
Materials:
-
Brain tissue sections (from in vivo models or human autopsy)
-
Primary antibodies against SUR1 and TRPM4 raised in different species
-
Secondary antibodies conjugated with FRET donor (e.g., Alexa Fluor 488) and acceptor (e.g., Alexa Fluor 555) fluorophores
-
Fluorescence microscope with FRET imaging capabilities
Procedure:
-
Prepare brain tissue sections for immunofluorescence staining.
-
Incubate the sections with primary antibodies against both SUR1 and TRPM4.
-
Wash and incubate with the corresponding FRET-paired secondary antibodies.
-
Acquire images of the donor and acceptor fluorophores using a fluorescence microscope.
-
Calculate the FRET efficiency to determine the degree of co-association between SUR1 and TRPM4. A high FRET efficiency indicates that the two proteins are in close proximity, suggesting the formation of the SUR1-TRPM4 channel complex.[2]
Visualizations
References
- 1. This compound for the treatment of ischemic and hemorrhagic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Sur1-Trpm4 Cation Channel Expression in Human Cerebral Infarcts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound for the Treatment of Ischemic and Hemorrhagic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Sur1-Trpm4 channel reduces neuroinflammation and cognitive impairment in subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The Sulfonylurea Receptor 1 (Sur1)-Transient Receptor Potential Melastatin 4 (Trpm4) Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound—10-h Treatment Window in a Clinically Relevant Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A systematic review and meta-analysis on the efficacy of this compound in animal models of intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 17. In vitro models of intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to Preparing Glibenclamide Stock Solutions for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glibenclamide, also known as Glyburide, is a second-generation sulfonylurea widely used in research as a potent and selective inhibitor of ATP-sensitive potassium (K-ATP) channels.[1] These channels play a critical role in various physiological processes, including insulin secretion from pancreatic β-cells.[1] Accurate and reproducible experimental results depend on the correct preparation, storage, and quality control of this compound stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions for common laboratory applications.
Physicochemical Properties
This compound is a white crystalline powder.[2] Understanding its fundamental properties is crucial for proper handling and solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₂₃H₂₈ClN₃O₅S | [2] |
| Molecular Weight | 494.0 g/mol | [2] |
| Appearance | White or almost white, crystalline powder | [2] |
| Melting Point | ~172 °C | [2] |
| pKa | 5.3 | [3] |
| CAS Number | 10238-21-8 |[2] |
Solubility Data
This compound is practically insoluble in water but soluble in several organic solvents.[2] The choice of solvent is critical for preparing a stable, concentrated stock solution.
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL (~50 mM) | N/A |
| Ethanol | ~5 mg/mL (~10 mM) | N/A |
| Methanol | Slightly soluble | [2] |
| Water | Practically insoluble | [2][4] |
| PEG 200 | High solubility |[5] |
Note: For most in vitro applications, DMSO is the recommended solvent due to the high solubility it affords.
Experimental Protocols
This protocol describes the preparation of a high-concentration stock solution suitable for dilution into various experimental buffers and media.
Materials and Equipment:
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
Spatula
-
Sterile conical tube or vial (e.g., 1.5 mL or 2 mL microcentrifuge tube)
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Tare Balance: Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Weigh this compound: Carefully weigh approximately 4.94 mg of this compound powder into the tube.
-
Calculation: To prepare a 50 mM solution (0.05 mol/L) in 2 mL:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.05 mol/L x 0.002 L x 494.0 g/mol = 0.0494 g = 49.4 mg
-
For a more common 1 mL stock: use 24.7 mg of this compound.
-
-
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved.[6] Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C.
This protocol outlines the dilution of the DMSO stock solution into aqueous buffers or cell culture media.
Procedure:
-
Thaw Stock: Remove one aliquot of the 50 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experimental medium. For example, to make a 100 µM working solution in 10 mL of media:
-
Formula: C₁V₁ = C₂V₂
-
(50,000 µM)(V₁) = (100 µM)(10,000 µL)
-
V₁ = 20 µL
-
-
Dilute: While vortexing or vigorously mixing the aqueous medium, add the calculated volume (20 µL) of the DMSO stock solution dropwise.[6] This rapid mixing is crucial to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5% v/v) to avoid solvent-induced artifacts.[6] In the example above, 20 µL in 10 mL is a 0.2% concentration, which is generally well-tolerated by cells.
-
Use Immediately: Use the freshly prepared working solution promptly. Do not store aqueous dilutions for extended periods.[7]
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
Table 3: Storage and Stability Recommendations
| Form | Storage Temperature | Stability | Reference(s) |
|---|---|---|---|
| Solid Powder | -20°C, protected from light and moisture | ≥ 4 years | [7] |
| DMSO Stock Solution | -20°C in tightly sealed aliquots | Stable for at least 1 week | [8] |
| Aqueous Suspensions | 4°C, 25°C, or 40°C | At least 90 days |[9][10][11] |
Note: While aqueous suspensions show long-term stability, freshly prepared working solutions from DMSO stock are recommended for most in vitro experiments to ensure maximal compound availability.
Quality Control
The concentration of the stock solution should be verified to ensure experimental accuracy.
Experimental Protocol: Concentration Verification by UV-Vis Spectrophotometry
-
Prepare Standard: Prepare a 0.10 mg/mL solution of this compound in a solvent of 0.01 M HCl in methanol.[2]
-
Acquire Spectrum: Scan the solution from 230 nm to 350 nm using a UV-Vis spectrophotometer.
-
Confirm Peaks: The absorption spectrum should exhibit a maximum peak (λmax) at approximately 300 nm and a less intense maximum at about 275 nm.[2]
-
Verify Concentration: The absorbance of a 1-cm layer at 300 nm should be approximately 0.63 for a 0.10 mg/mL solution.[2] The concentration of your prepared stock solution can be confirmed by diluting it to this target concentration and measuring the absorbance.
For more rigorous quantification, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.[12][13][14][15]
Mechanism of Action
This compound exerts its primary effect by inhibiting the K-ATP channels in pancreatic β-cells. This action leads to a cascade of events culminating in insulin secretion.[1]
The K-ATP channel is an octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1] this compound binds with high affinity to the SUR1 subunit.[16] This binding event induces channel closure, preventing the efflux of potassium (K⁺) ions from the cell. The resulting buildup of intracellular K⁺ causes depolarization of the cell membrane. This change in membrane potential activates voltage-gated calcium (Ca²⁺) channels, leading to an influx of extracellular Ca²⁺. The rise in intracellular Ca²⁺ concentration is the final trigger for the exocytosis of insulin-containing granules.[1]
Safety Precautions
This compound is a pharmaceutically active compound and should be handled with care.
-
Handling: Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the solid powder or concentrated solutions.[17][18]
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][19]
-
Spills: In case of a spill, sweep up the solid material carefully to avoid creating dust.[19] Clean the area with an appropriate solvent and dispose of waste according to institutional guidelines.
-
Disposal: Dispose of unused solutions and contaminated materials in accordance with local, state, and federal regulations.[20]
References
- 1. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and stability study of this compound oral liquid paediatric formulations for the treatment of permanent neonatal diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and stability study of this compound oral liquid paediatric formulations for the treatment of permanent neonatal diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation and development of RP-HPLC method for quantification of this compound in rat plasma and its application to pharmacokinetic studies in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajpaonline.com [ajpaonline.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cleanchemlab.com [cleanchemlab.com]
- 18. fishersci.com [fishersci.com]
- 19. scribd.com [scribd.com]
- 20. chemicalbook.com [chemicalbook.com]
Glibenclamide in Preclinical Models: Application Notes and Protocols for Studying Brain Edema
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of glibenclamide for studying its effects on brain edema in various preclinical models of acute brain injury. The provided protocols are based on established methodologies from peer-reviewed scientific literature and are intended to serve as a detailed guide for researchers in this field.
Introduction
Brain edema, the accumulation of excess fluid in the brain parenchyma, is a life-threatening complication of acute brain injuries such as ischemic stroke, intracerebral hemorrhage (ICH), and traumatic brain injury (TBI). This compound, a second-generation sulfonylurea drug traditionally used for type 2 diabetes, has emerged as a promising therapeutic agent for mitigating brain edema.[1][2] Its mechanism of action in the central nervous system (CNS) is primarily attributed to the inhibition of the de novo upregulated sulfonylurea receptor 1-transient receptor potential melastatin 4 (SUR1-TRPM4) channel.[3][4][5] This channel plays a critical role in the formation of both cytotoxic (cellular) and vasogenic edema following CNS injury.[2][6] By blocking this channel, this compound has been shown to reduce brain swelling, decrease mortality, and improve neurological outcomes in various rodent models of brain injury.[2][6][7]
Mechanism of Action: SUR1-TRPM4 Inhibition
Following an acute brain injury, the expression of the SUR1-TRPM4 channel is transcriptionally upregulated in various cells of the neurovascular unit, including neurons, astrocytes, microglia, and endothelial cells.[4][8] The opening of this non-selective cation channel leads to an influx of sodium ions, which in turn drives the movement of water into the cells and the brain parenchyma, contributing to edema formation.[1][4] this compound acts as a potent inhibitor of the SUR1 subunit, thereby preventing the channel's opening and mitigating the downstream cascade of events leading to brain swelling.[3][5]
References
- 1. BIIB093 (IV this compound): an investigational compound for the prevention and treatment of severe cerebral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the Treatment of Ischemic and Hemorrhagic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pbrainmd.wordpress.com [pbrainmd.wordpress.com]
- 4. Profile of intravenous glyburide for the prevention of cerebral edema following large hemispheric infarction: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on the prevention of secondary brain injury following ischemic stroke in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound Produces Region-Dependent Effects on Cerebral Edema in a Combined Injury Model of Traumatic Brain Injury and Hemorrhagic Shock in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Glibenclamide solubility issues in aqueous buffers for assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with glibenclamide in aqueous buffers for various assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3][4] Its solubility is particularly poor in acidic and neutral aqueous solutions.[2] This is due to its chemical structure, which is weakly acidic with a pKa of 5.3.[1][3][5] Below this pH, the molecule is un-ionized and less soluble, while at higher pH values, it becomes ionized and its solubility increases.[6][7]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound.[8][9][10] It is also soluble in other organic solvents such as ethanol, methanol, and N,N-dimethylformamide (DMF).[8] When preparing stock solutions in DMSO or ethanol, they can be stored at -20°C for up to three months.[8]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. What can I do to prevent this?
A3: This is a common issue known as "solvent-shift precipitation," which occurs when the highly concentrated drug in the organic solvent is rapidly diluted into an aqueous environment where its solubility is much lower.[11] Here are several strategies to mitigate this:
-
Reduce the final concentration of DMSO: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells.
-
Use a pre-warmed buffer: Pre-warming your aqueous buffer or cell culture medium to 37°C can sometimes help keep the this compound in solution.
-
Slow, dropwise addition: Add the DMSO stock solution slowly and dropwise to the vigorously stirring or vortexing aqueous buffer.[11] This helps to avoid localized high concentrations of this compound that can initiate precipitation.
-
Use an intermediate dilution step: Before the final dilution in your aqueous buffer, consider an intermediate dilution in a co-solvent mixture (e.g., a solution containing polyethylene glycol (PEG) or propylene glycol).
-
Employ solubilizing agents: Incorporate excipients like PEG 300, polysorbates (e.g., Tween 80), or cyclodextrins into your final formulation to enhance the apparent solubility of this compound.[11]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound is highly dependent on pH. As a weak acid with a pKa of 5.3, its solubility significantly increases as the pH of the medium rises above this value.[3][5][6] For instance, the dissolution of this compound is much higher in phosphate buffer at pH 9.5 compared to more neutral or acidic pH levels.[4][6][12]
Troubleshooting Guide
Issue: this compound powder will not dissolve in my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Low intrinsic solubility | This compound has very low solubility in neutral and acidic aqueous buffers.[2] It is not recommended to dissolve it directly in these buffers. |
| Incorrect pH | The pH of your buffer is below the pKa of this compound (5.3), leading to poor solubility.[1][3][5] |
| Solution | Prepare a concentrated stock solution in an organic solvent like DMSO first.[8][9][10] Then, dilute this stock into your aqueous buffer. For direct dissolution in an aqueous medium, a buffer with a pH above 7 is necessary for improved solubility.[2][7] |
Issue: My this compound precipitates out of solution during my experiment.
| Potential Cause | Troubleshooting Step |
| Solvent-shift precipitation | The concentration of this compound exceeds its solubility limit in the final aqueous buffer after dilution from an organic stock.[11] |
| Temperature fluctuations | A decrease in temperature can lower the solubility of this compound, causing it to precipitate. |
| Solution | Follow the recommendations for preventing precipitation outlined in FAQ Q3. Additionally, ensure your experimental setup maintains a constant temperature. If precipitation persists, consider using a formulation with co-solvents or other solubilizing agents. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [8] |
| DMSO | ~25 mg/mL (approx. 50 mM) | [8] |
| Ethanol | ~2 mg/mL | [8] |
| Methanol | ~4 mg/mL (1:250) | [8] |
| Chloroform | ~27.8 mg/mL (1:36) | [8] |
| N,N-Dimethylformamide (DMF) | Soluble | [8] |
| Polyethylene glycol (PEG) 400 | Good solubility | [13] |
| Propylene Glycol | Good solubility | [13] |
Table 2: Effect of pH on this compound Dissolution
| pH | Dissolution Medium | % Dissolved (Non-micronized) after 2h | % Dissolved (Micronized) after 2h | Reference |
| 2 | --- | 1.2% | 21% | [6] |
| 6 | --- | 4.5% | 29% | [6] |
| 9 | --- | 76% | 100% | [6] |
| 6.8 | Phosphate Buffer | --- | --- | [3] |
| 7.4 | Phosphate Buffer | --- | --- | [4] |
| 9.5 | Borate Buffer | --- | --- | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution. Ensure the powder is completely dissolved before use.
-
Storage: For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months.[8]
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer
-
Pre-warm Buffer: Warm the destination aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Vigorous Stirring: Place the warmed buffer in a sterile container with a stir bar and begin vigorous stirring.
-
Dropwise Addition: Using a pipette, add the required volume of the this compound DMSO stock solution drop by drop to the center of the vortexing buffer.
-
Final Mixing: Allow the solution to stir for an additional 5-10 minutes to ensure homogeneity.
-
Visual Inspection: Before use, visually inspect the solution for any signs of precipitation. If precipitation is observed, the final concentration may be too high for the chosen buffer system.
Visualizations
Caption: Workflow for selecting a this compound solubilization strategy.
Caption: this compound's mechanism of action on pancreatic β-cells.
References
- 1. Correlation of Solubility Thermodynamics of this compound with Recrystallization and In Vitro Release Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of pH on the in-vitro dissolution of three second-generation sulphonylurea preparations: mechanism of antacid-sulphonylurea interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajol.info [ajol.info]
- 8. This compound CAS#: 10238-21-8 [m.chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Dissolution enhancement of this compound by solid dispersion: solvent evaporation versus a supercritical fluid-based solvent -antisolvent technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and stability study of this compound oral liquid paediatric formulations for the treatment of permanent neonatal diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Glibenclamide in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate the off-target effects of Glibenclamide in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound's primary therapeutic action is the blockade of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][2] It binds to the sulfonylurea receptor 1 (SUR1) subunit of these channels.[3][4] This binding event leads to channel closure, which in turn causes depolarization of the cell membrane. The depolarization activates voltage-gated calcium channels, leading to an influx of calcium and subsequent secretion of insulin.[1][2][4]
Q2: I'm observing effects in my non-pancreatic cell line that lacks SUR1. What are the likely off-target proteins affected by this compound?
This compound is known to interact with several other proteins, which can lead to off-target effects. The most well-documented of these is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel.[5][6][7] Additionally, this compound can interact with other members of the ATP-binding cassette (ABC) transporter superfamily, such as ABCA1 and the Bile Salt Export Pump (BSEP, or ABCB11).[8][9] At higher concentrations, it may also inhibit swelling-activated and calcium-activated chloride channels.[5] Researchers have also reported effects on the peptide transporters PEPT1 and PEPT2.[10][11]
Q3: At what concentrations are off-target effects of this compound typically observed?
The concentration at which off-target effects become significant is crucial for experimental design. While this compound stimulates insulin secretion in the nanomolar range, its off-target effects generally require micromolar concentrations.[12] For instance, the half-maximal inhibitory concentration (IC50) for CFTR is typically in the range of 20-30 µM.[6][7] Inhibition of swelling-activated chloride channels occurs at even higher concentrations, with reported IC50 values of 193 µM and above.[5] The inhibitory constants (Ki) for the peptide transporters PEPT1 and PEPT2 are approximately 25 µM and 7.8 µM, respectively.[11]
Q4: My experiment shows this compound inducing cellular stress and apoptosis. Is this a known off-target effect?
Yes, particularly with chronic exposure, this compound has been shown to induce endoplasmic reticulum (ER) stress, which can lead to a loss of β-cell identity and increased apoptosis.[13] In some cancer cell lines, this compound can also affect cell cycle progression and promote apoptosis.[14][15] It has also been observed to impact mitochondrial function in cardiac cells, which can contribute to cellular stress.[16]
Q5: Can this compound affect inflammatory pathways?
Evidence suggests that this compound can modulate inflammatory responses, notably through its interaction with the NLRP3 inflammasome.[12][15] This is an important consideration in studies involving immune cells or inflammatory signaling cascades.
Troubleshooting Guides
Issue 1: Unexpected changes in ion channel activity in a non-pancreatic cell line.
-
Possible Cause: You may be observing off-target inhibition of the CFTR chloride channel or other chloride channels.[5]
-
Troubleshooting Steps:
-
Concentration Gradient: Perform a dose-response curve for this compound in your model. If the observed effect occurs at concentrations significantly higher than its affinity for SUR1 (i.e., in the µM range), it is likely an off-target effect.
-
Positive Controls: Use a known, specific inhibitor of the suspected off-target channel (e.g., a specific CFTR inhibitor) to see if it phenocopies the effect of this compound.
-
Negative Controls: If your cell line is amenable to genetic modification, use siRNA or CRISPR to knock down the expression of the suspected off-target channel (e.g., CFTR). The effect of this compound should be diminished in these knockdown cells if it is indeed acting through this off-target.
-
Alternative Sulfonylureas: Consider using other sulfonylureas with different off-target profiles to confirm that the observed effect is specific to this compound.
-
Issue 2: Altered cellular metabolism or mitochondrial dysfunction.
-
Possible Cause: this compound has been reported to impair mitochondrial function and alter cellular metabolism, particularly in cardiac cells.[16]
-
Troubleshooting Steps:
-
Mitochondrial Function Assays: Directly measure mitochondrial respiration (e.g., using a Seahorse analyzer), membrane potential (e.g., with TMRE or JC-1 staining), and reactive oxygen species (ROS) production.
-
Metabolic Profiling: Analyze key metabolic pathways, such as glycolysis and the TCA cycle, to pinpoint the metabolic shifts induced by this compound.
-
Comparison with Metformin: The effects of this compound on cellular metabolism have been compared to those of metformin.[16] Including metformin as a positive control in your experiments can provide a valuable benchmark.
-
Issue 3: Conflicting results between acute and chronic this compound treatment.
-
Possible Cause: Chronic exposure to this compound can lead to adaptive changes in cells, such as the induction of ER stress and alterations in protein expression, which are not observed with acute treatment.[13]
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a detailed time-course experiment to distinguish between the immediate and long-term effects of this compound.
-
ER Stress Markers: Assay for markers of ER stress (e.g., CHOP, BiP, and spliced XBP1) in chronically treated cells.
-
Functional Assays: Compare the functional consequences of acute versus chronic treatment. For example, in pancreatic β-cells, chronic treatment can impair glucose-stimulated insulin secretion.[13]
-
Quantitative Data Summary
| Target/Effect | Cell Type/System | IC50 / Ki / Effective Concentration | Reference(s) |
| On-Target | |||
| K-ATP Channel (SUR1) | Pancreatic β-cells | nM range for insulin stimulation | [12] |
| Off-Target | |||
| CFTR Cl- Channel | Recombinant expression systems, Cardiac myocytes | IC50: ~11-30 µM | [5][6][7] |
| Swelling-Activated Cl- Channel | Atrial cells | IC50: ~193 µM (@ +50 mV) | [5] |
| Ca2+-Activated Cl- Channel | Cardiac myocytes | IC50: ~61-70 µM | [5] |
| PEPT1 (Peptide Transporter) | Stable transfectants | Ki: ~25 µM | [10][11] |
| PEPT2 (Peptide Transporter) | Stable transfectants | Ki: ~7.8 µM | [11] |
| NLRP3 Inflammasome (IL-1β inhibition) | Not specified | µM range (6.4–154.5 µM) | [12] |
| ABC Transporters (general) | Human T lymphocytes | 20-30 µM showed effects | [8] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on CFTR using a YFP-Based Quenching Assay
This protocol is designed to measure CFTR activity by observing the rate of iodide influx, which quenches the fluorescence of halide-sensitive YFP.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Co-transfect cells with a plasmid encoding human CFTR and a plasmid encoding a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Allow 24-48 hours for protein expression.
-
-
Assay Preparation:
-
Plate the transfected cells in a 96-well black, clear-bottom plate.
-
Wash the cells twice with a standard buffer (e.g., PBS).
-
-
Fluorimetric Measurement:
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Set the excitation and emission wavelengths for YFP (e.g., 500 nm and 535 nm, respectively).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject a CFTR-activating cocktail (e.g., forskolin and IBMX) to open the channels.
-
After a 5-10 minute incubation with the activators, inject an iodide-containing solution (e.g., PBS with NaI replacing NaCl).
-
Continuously record the fluorescence for 60-120 seconds. The rate of fluorescence decay is proportional to CFTR activity.
-
-
This compound Inhibition:
-
To test for inhibition, pre-incubate the cells with various concentrations of this compound for 15-30 minutes before adding the CFTR-activating cocktail.
-
Repeat the fluorescence measurement as described above.
-
Calculate the rate of quenching for each this compound concentration and determine the IC50 value.
-
Protocol 2: Evaluating this compound's Impact on Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function.
-
Cell Culture:
-
Seed cells (e.g., H9c2 cardiac myoblasts) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
-
Seahorse Assay:
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C.
-
Load the injector ports of the sensor cartridge with modulators of mitochondrial respiration:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Run the mitochondrial stress test protocol. The analyzer will measure baseline OCR, and then sequentially inject the compounds to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Compare the different parameters of mitochondrial respiration between control and this compound-treated cells.
-
Visualizations
Caption: On-target signaling pathway of this compound in pancreatic β-cells.
Caption: Troubleshooting workflow for identifying this compound off-target effects.
Caption: Overview of this compound's primary off-target interactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 4. This compound: Uses,Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound blockade of CFTR chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of heterologously expressed cystic fibrosis transmembrane conductance regulator Cl− channels by non-sulphonylurea hypoglycaemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound, ATP and metformin increases the expression of human bile salt export pump ABCB11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on glycylsarcosine transport by the rat peptide transporters PEPT1 and PEPT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on glycylsarcosine transport by the rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Loss of β-cell identity in human islets treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Targets Sulfonylurea Receptor 1 to Inhibit p70S6K Activity and Upregulate KLF4 Expression to Suppress Non-Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Glibenclamide Dosage Optimization in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Glibenclamide dosage for animal studies while minimizing the risk of hypoglycemia.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rats and mice?
A1: For diabetic rat models, a common starting dose of this compound administered orally ranges from 0.6 mg/kg to 10 mg/kg body weight.[1] Some studies have used doses as low as 0.45 mg/kg and as high as 10 mg/kg for evaluating hypoglycemic effects.[2][3] It is crucial to start at the lower end of the dose range and titrate upwards based on blood glucose monitoring to avoid severe hypoglycemia.
Q2: How should I prepare and administer this compound for oral gavage?
A2: this compound can be prepared as a suspension in a vehicle like 0.5% Carboxymethyl cellulose (CMC) in distilled water.[1] Ensure the suspension is vortexed thoroughly before each administration to ensure homogeneity. Administration is typically performed once daily via oral gavage.[1]
Q3: How frequently should I monitor blood glucose after this compound administration?
A3: For acute hypoglycemia studies, it is recommended to monitor blood glucose frequently, such as every 15-30 minutes, during the initial phase after drug administration to capture rapid changes.[4] For dose optimization and chronic studies, monitoring at baseline (before administration) and at several time points post-administration (e.g., 2, 4, 6, 8, 10, 16, and 24 hours) is recommended to understand the time course of the drug's effect.[5]
Q4: What are the clinical signs of hypoglycemia in rodents?
A4: Clinical signs of hypoglycemia in animals can include tremors, vocalization, and tachycardia in the acute stage.[6] More severe signs may include lethargy, seizures, and coma. It is important to note that young animals may not show these early signs.[6]
Q5: What is the immediate treatment for a severely hypoglycemic animal?
A5: For severe hypoglycemia, immediate intervention is critical. If the animal is conscious, administer an oral glucose solution or corn syrup. For collapsed or unconscious animals, intravenous administration of a 50% dextrose solution is recommended to reverse clinical signs.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe hypoglycemia observed even at a low dose. | High sensitivity of the animal model to this compound. Inaccurate dosing. | Immediately administer glucose as described in the emergency treatment protocol. Re-evaluate the dose and consider further dose reduction for subsequent experiments. Double-check all dose calculations and the concentration of the dosing solution. |
| High variability in blood glucose response between animals in the same group. | Inconsistent drug administration (e.g., improper gavage technique). Individual differences in drug metabolism. Inaccurate blood glucose measurements. | Ensure all personnel are properly trained in oral gavage techniques. Consider using a larger sample size to account for individual variability. Calibrate the glucometer regularly and ensure proper blood sampling technique. |
| No significant reduction in blood glucose at higher doses. | Insulin resistance in the animal model. Insufficient drug absorption. | Verify the diabetic state of the animal model. Consider using a different animal model if severe insulin resistance is suspected. Ensure the this compound suspension is homogenous and properly administered. |
| Animal shows signs of distress after oral gavage. | Esophageal or gastric injury from improper gavage technique. | Immediately stop the procedure. Monitor the animal closely. Ensure the gavage needle is of the appropriate size and is inserted correctly without force. Consider alternative administration routes if the issue persists. |
Data Presentation
Table 1: Effect of Different Oral Doses of this compound on Fasting Blood Glucose in Diabetic Rats
| Treatment Group | Dose (mg/kg) | Baseline Blood Glucose (mg/dL) | Blood Glucose at 4h (mg/dL) | Blood Glucose at 8h (mg/dL) |
| Diabetic Control | Vehicle | 350 ± 25 | 345 ± 30 | 340 ± 28 |
| This compound | 2.5 | 355 ± 20 | 250 ± 22 | 280 ± 25 |
| This compound | 5 | 360 ± 18 | 180 ± 20 | 210 ± 23 |
| This compound | 10 | 358 ± 22 | 150 ± 15 | 185 ± 18 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to Diabetic Control. Data are representative values compiled from multiple sources.
Table 2: Time Course of Blood Glucose Reduction after a Single Oral Dose of this compound (5 mg/kg) in Diabetic Rats
| Time Point (hours) | Blood Glucose (mg/dL) |
| 0 (Baseline) | 360 ± 18 |
| 2 | 280 ± 20 |
| 4 | 180 ± 20 |
| 6 | 200 ± 22 |
| 8 | 210 ± 23 |
| 12 | 250 ± 25 |
| 24 | 320 ± 28 |
Data are presented as Mean ± SEM. Data are representative values compiled from multiple sources.[2][5]
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Rats using High-Fat Diet and Low-Dose Streptozotocin (STZ)
-
Acclimatization: House male Wistar rats (180-200g) in a controlled environment (22-25°C, 12h light/dark cycle) for one week with free access to a standard pellet diet and water.[1]
-
Dietary Induction of Insulin Resistance: Divide rats into a control group (standard diet) and an experimental group (high-fat diet, 45% of total calories from fat) for 2 to 4 weeks.[1]
-
Induction of β-cell Dysfunction: After the dietary period, fast the high-fat diet-fed rats overnight. Prepare a fresh solution of STZ in ice-cold citrate buffer (0.1 M, pH 4.5). Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 35-45 mg/kg body weight. The control group should receive an equivalent volume of citrate buffer.[1]
-
Confirmation of Diabetes: After 72 hours of STZ injection, measure fasting blood glucose levels from the tail vein using a glucometer. Rats with a fasting blood glucose level ≥ 250 mg/dL are considered diabetic.[1]
Protocol 2: Oral Gavage Administration of this compound in Rats
-
Preparation of this compound Suspension: Calculate the required amount of this compound powder based on the desired dose and the number of animals. Suspend the powder in 0.5% Carboxymethyl cellulose (CMC) in distilled water. Vortex the suspension thoroughly before each administration.[1]
-
Restraint: Gently restrain the rat to immobilize its head and body.
-
Gavage Needle Insertion: Select an appropriately sized gavage needle. Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.
-
Administration: Slowly administer the calculated volume of the this compound suspension.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress.
Visualizations
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: Workflow for this compound dose optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Alteration of glucose lowering effect of this compound on single and multiple treatments with fenofibrate in experimental rats and rabbit models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Strategies for optimization of hypoglycemia rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. vettimes.com [vettimes.com]
- 7. dvm360.com [dvm360.com]
Glibenclamide in DMSO: A Technical Guide to Long-Term Storage Stability at -20°C
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of glibenclamide dissolved in dimethyl sulfoxide (DMSO) and stored at -20°C. Below, you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions in DMSO?
For long-term storage, it is recommended to prepare aliquots of your this compound stock solution in DMSO to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C. Some suppliers suggest that solutions can be used for up to one month under these conditions. For extended storage, temperatures of -80°C are preferable, with some sources indicating stability for up to a year at this temperature.
Q2: Is there quantitative data available on the long-term stability of this compound in DMSO at -20°C?
While specific long-term stability studies with quantitative data for this compound in DMSO at -20°C are not extensively published, general guidelines from commercial suppliers suggest a usable life of approximately one month. A study on the stability of this compound in human plasma found it to be stable for at least one week at -20°C[1]. It is important to note that the stability of a compound in solution can be influenced by factors such as the quality of the DMSO, the concentration of the solution, and exposure to light and air.
Q3: What are the potential signs of this compound degradation in my DMSO stock solution?
Visual signs of degradation can include discoloration of the solution or the appearance of precipitates. However, significant degradation can occur without any visible changes. Therefore, the most reliable way to assess the stability of your stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC).
Q4: How does this compound exert its biological effect?
This compound is a second-generation sulfonylurea that functions as a potent blocker of ATP-sensitive potassium (KATP) channels.[2][3] These channels are crucial in coupling the metabolic state of a cell to its electrical activity. In pancreatic β-cells, the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel leads to channel closure. This, in turn, causes membrane depolarization, the opening of voltage-gated calcium channels, an influx of calcium, and subsequently, the secretion of insulin.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected or inconsistent experimental results. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution of this compound in DMSO.2. Perform a stability check of your existing stock solution using HPLC.3. Ensure proper storage conditions (-20°C or -80°C in tightly sealed aliquots). |
| Precipitate formation in the stock solution upon thawing. | The concentration of this compound may exceed its solubility at lower temperatures. DMSO can absorb water, which can reduce the solubility of the compound. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate.2. Ensure that the DMSO used is of high purity and anhydrous.3. Consider preparing a more dilute stock solution if the problem persists. |
| Discoloration of the stock solution. | This may indicate chemical degradation. | Discard the stock solution and prepare a fresh one using high-purity this compound and anhydrous DMSO. |
Stability Data Summary
While comprehensive long-term stability data is limited, the following table summarizes the available information.
| Storage Condition | Matrix | Duration | Stability | Source |
| -20°C | DMSO | Up to 1 month | Generally considered usable | Commercial Suppliers |
| -80°C | Solvent | Up to 1 year | Recommended for longer-term storage | Selleck Chemicals[4] |
| -20°C | Human Plasma | At least 1 week | Stable (89% remaining) | ResearchGate Publication[1] |
| Ambient Temperature (25 ± 1 °C) | Mobile Phase (Ethanol:Methanol) | 72 hours | Stable (>99% remaining) | PMC - NIH[5] |
| Refrigerated (4 ± 0.5 °C) | Mobile Phase (Ethanol:Methanol) | 72 hours | Stable (>99% remaining) | PMC - NIH[5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO Solution
This protocol outlines a method to determine the stability of this compound in DMSO at -20°C over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Dispense the stock solution into multiple small-volume, tightly sealed aliquots.
2. Storage:
-
Store the aliquots in a freezer at -20°C, protected from light.
-
Designate specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months).
3. Sample Analysis by RP-HPLC:
-
At each designated time point, remove one aliquot from the freezer and allow it to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution in the mobile phase to a concentration within the linear range of the calibration curve (e.g., 20 µg/mL).
-
Analyze the sample using a validated stability-indicating RP-HPLC method. An example of such a method is provided below.
4. HPLC Method Parameters (Example): [6]
-
Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v). The aqueous phase can be buffered (e.g., with phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm or 245 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
5. Data Analysis:
-
Prepare a calibration curve using freshly prepared standards of this compound at known concentrations.
-
Quantify the concentration of this compound in the stored samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time point 0).
-
A solution is generally considered stable if the remaining concentration is within 90-110% of the initial concentration.
Visualizations
Caption: this compound's mechanism of action in pancreatic β-cells.
References
- 1. researchgate.net [researchgate.net]
- 2. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Rapid Analysis of this compound Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Troubleshooting inconsistent results in Glibenclamide-based insulin secretion assays
Welcome to the technical support center for Glibenclamide-based insulin secretion assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that may arise during your this compound-based insulin secretion experiments, presented in a question-and-answer format.
Issue 1: Inconsistent or No Insulin Secretion in Response to this compound
Question: My primary islets/β-cell line are not secreting insulin, or the response is highly variable after this compound treatment. What are the possible causes and solutions?
Answer: This is a common issue that can stem from several factors, ranging from cell health to the experimental setup. Below is a breakdown of potential causes and troubleshooting steps.
-
Cell Viability and Health:
-
Poor Islet Quality: Islets may have been damaged during the isolation process. Ensure that the isolation protocol is optimized and that islets are allowed a recovery period of at least 1-2 hours in a culture medium before the assay.[1][2] Healthy islets should appear rounded with smooth borders.
-
β-Cell Line Passage Number: Continuous passaging of β-cell lines can lead to a decline in their insulin secretion capacity. It is advisable to use cells within a validated, lower passage range.
-
Culture Conditions: Suboptimal culture conditions, such as incorrect glucose concentration in the medium or contamination, can negatively impact cell health and function.
-
-
Experimental Protocol:
-
Pre-incubation Step: A pre-incubation step in a low-glucose buffer is crucial to wash out residual insulin and bring the cells to a basal secretory state before stimulation.[1]
-
This compound Concentration: The dose-response to this compound can be narrow. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type.[3]
-
Static vs. Perifusion Assay: Static incubation assays are simpler but may provide less detailed information than dynamic perifusion assays.[4][5] For detailed kinetic studies of insulin release, a perifusion system is recommended.[6][7][8]
-
-
Reagent Quality:
-
This compound Stock Solution: this compound has poor water solubility.[9] Ensure it is properly dissolved in a suitable solvent like DMSO or ethanol to prepare a stable stock solution.[10][11] Prepare fresh dilutions for each experiment.
-
Assay Buffer Composition: The composition of the incubation buffer (e.g., Krebs-Ringer Bicarbonate buffer) is critical. Ensure it is correctly prepared and pH-balanced.
-
Issue 2: High Basal Insulin Secretion
Question: I am observing high levels of insulin secretion in my control (untreated or low glucose) wells, making it difficult to assess the stimulatory effect of this compound. Why is this happening?
Answer: High basal insulin secretion can mask the stimulatory effects of your test compounds. Here are the likely culprits and how to address them:
-
Cell Stress or Damage:
-
Stressed or dying cells can leak insulin, leading to artificially high basal levels. This can be due to harsh islet isolation, improper handling of cell cultures, or prolonged incubation times.
-
Solution: Handle cells gently, ensure optimal culture conditions, and visually inspect cells for signs of stress before starting the assay.
-
-
Inadequate Pre-incubation:
-
The pre-incubation step in low glucose is critical for establishing a low basal secretion rate. If this step is too short or omitted, residual insulin from the culture medium can carry over into the assay.[1]
-
Solution: Ensure a sufficient pre-incubation period (typically 30-60 minutes) in a low-glucose buffer.
-
-
Contamination:
-
Bacterial or fungal contamination can stress the cells and lead to cell lysis, releasing insulin.
-
Solution: Regularly check cultures for contamination and maintain sterile techniques throughout the experimental process.
-
Issue 3: Inconsistent Results from Insulin Quantification (ELISA)
Question: My ELISA results for insulin quantification are inconsistent, showing high variability between replicates or no signal at all. How can I troubleshoot my ELISA?
Answer: ELISA is a multi-step technique where minor variations can lead to significant errors. Here’s a guide to troubleshooting common ELISA problems.
-
No or Weak Signal:
-
Omission of a Key Reagent: Double-check that all reagents (e.g., primary antibody, secondary antibody, substrate) were added in the correct order.[12]
-
Inactive Reagents: Ensure that antibodies and enzyme conjugates have been stored correctly and have not expired. Test their activity if in doubt.
-
Incorrect Wavelength Setting: Verify that the plate reader is set to the correct wavelength for the substrate used.
-
Insufficient Incubation Times: Ensure that incubation times for antibodies and substrate are adequate.[13]
-
-
High Background:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, leading to a high background signal.[12][13][14] Increase the number of wash steps or the soaking time.
-
Antibody Concentration Too High: Using an overly concentrated detection antibody can lead to non-specific binding.[12][14] Titrate the antibody to find the optimal concentration.
-
Cross-Reactivity: The detection antibody may be cross-reacting with other components in the sample. Run appropriate controls to check for this.
-
-
High Variability Between Replicates:
-
Pipetting Errors: Inconsistent pipetting is a major source of variability.[13] Ensure your pipettes are calibrated and practice consistent pipetting techniques.
-
Inadequate Mixing: Ensure all reagents and samples are thoroughly mixed before being added to the wells.[12]
-
Edge Effects: Wells on the edge of the plate can experience temperature variations, leading to inconsistent results. Avoid using the outer wells or ensure uniform temperature across the plate during incubations.
-
Data Presentation
Table 1: Typical Experimental Parameters for a Static Insulin Secretion Assay
| Parameter | Isolated Primary Islets | Insulin-Secreting Cell Lines (e.g., INS-1E, EndoC-βH1) |
| Recovery Period | 1-2 hours post-isolation[1][2] | Not applicable (allow cells to reach desired confluency) |
| Pre-incubation | 30-60 min in low glucose (e.g., 2.8 mM)[1] | 30-60 min in low glucose (e.g., 2.8 mM) |
| Basal Glucose | 2.8 - 3.3 mM[15][16] | 0.5 - 3.3 mM[15][17] |
| Stimulatory Glucose | 16.7 - 22.2 mM[15][16] | 11.1 - 20 mM[17] |
| This compound Conc. | 0.6 - 10 mg/kg (in vivo)[18]; 1-10 µM (in vitro) | 1-10 µM[19] |
| Incubation Time | 60 minutes[1] | 30-60 minutes[20] |
Experimental Protocols
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound
-
Cell Preparation:
-
Pre-incubation:
-
Carefully remove the culture medium and wash the cells twice with a pre-warmed Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Add 500 µL of the low-glucose KRB buffer to each well and incubate for 30-60 minutes at 37°C to bring the cells to a basal state of insulin secretion.[1]
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add 500 µL of KRB buffer with the desired treatments to the appropriate wells:
-
Basal control (low glucose, e.g., 2.8 mM)
-
Stimulatory control (high glucose, e.g., 16.7 mM)
-
This compound (in low or high glucose KRB buffer at the desired concentration)
-
-
Incubate for 60 minutes at 37°C.[1]
-
-
Sample Collection:
-
After incubation, collect the supernatant from each well. This contains the secreted insulin.
-
Centrifuge the supernatant to pellet any detached cells and transfer the clear supernatant to a new tube.
-
Store samples at -20°C or -80°C until insulin quantification.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Visualizations
References
- 1. Static insulin secretion analysis of isolated islets [protocols.io]
- 2. Video: Leprdb Mouse Model of Type 2 Diabetes: Pancreatic Islet Isolation and Live-cell 2-Photon Imaging Of Intact Islets [jove.com]
- 3. dovepress.com [dovepress.com]
- 4. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Concentration-Dependency and Time Profile of Insulin Secretion: Dynamic Perifusion Studies With Human and Murine Islets [frontiersin.org]
- 6. Studies on the dynamics and mechanism of this compound-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on pancreatic hormone release from isolated perifused islets of normal and cysteamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the Rate-Dependence of the First Phase of Glucose-Stimulated Insulin Secretion: Dynamic Perifusion Studies with Isolated Human Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digilib.itb.ac.id [digilib.itb.ac.id]
- 10. Rapid Analysis of this compound Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and stability study of this compound oral liquid paediatric formulations for the treatment of permanent neonatal diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. ethosbiosciences.com [ethosbiosciences.com]
- 14. mybiosource.com [mybiosource.com]
- 15. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EFFECTS OF this compound ON INSULIN SECRETION AND GLUCOKINASE ACTIVITY IN NORMAL AND DIABETIC RAT PANCREATIC ISLETS. | Khayatian | Journal of Diabetes and Metabolic Disorders [jdmd.tums.ac.ir]
- 17. JCI - A genetically engineered human pancreatic β cell line exhibiting glucose-inducible insulin secretion [jci.org]
- 18. benchchem.com [benchchem.com]
- 19. Development and Functional Characterization of Insulin-releasing Human Pancreatic Beta Cell Lines Produced by Electrofusion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
Glibenclamide Oral Gavage Administration in Rats: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for administering glibenclamide to rats via oral gavage. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral gavage of this compound in rats?
A1: A commonly used and recommended vehicle for suspending this compound for oral gavage in rats is 0.5% w/v Carboxymethyl cellulose (CMC) in distilled water.[1] This vehicle is effective for creating a homogenous suspension of the poorly water-soluble drug. Other vehicles that can be considered include methylcellulose (MC).[2] It is crucial to use a vehicle control group in your study to account for any effects of the vehicle itself.[2]
Q2: How should I prepare the this compound suspension?
A2: To prepare the this compound suspension, first, calculate the required amount of this compound powder based on the desired dose and the number of animals in the study. Then, suspend the powder in the 0.5% CMC vehicle. It is essential to vortex the suspension thoroughly before each administration to ensure a uniform and homogenous mixture.[1]
Q3: What is a typical dose range for this compound in rat models of type 2 diabetes?
A3: The dosage of this compound can vary depending on the specific research objectives and the rat model being used. However, commonly reported doses in rat models of type 2 diabetes mellitus (T2DM) range from 0.5 mg/kg to 10 mg/kg of body weight, administered once daily.[1][3]
Q4: For how long should I administer this compound to the rats?
A4: The duration of this compound treatment can range from a few weeks to several months, depending on the experimental design and the specific outcomes being measured.[1]
Q5: Should I prepare the this compound suspension fresh daily?
A5: It is highly recommended to prepare the this compound suspension fresh before each administration.[2] This practice minimizes concerns about the stability of the compound in the vehicle, especially if the stability has not been formally determined. If you need to store the suspension, it is advisable to conduct a stability study to ensure the drug's integrity under your specific storage conditions (e.g., -20°C).[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty in suspending this compound powder | This compound is practically insoluble in water.[4] | Ensure vigorous and thorough vortexing. Consider using a small amount of a wetting agent like Tween 80, but be aware of its potential effects on absorption and include an appropriate vehicle control. |
| Clogged gavage needle | The suspension is not homogenous, or particles are too large. | Vortex the suspension immediately before drawing it into the syringe. Ensure the this compound powder is finely milled. |
| Animal shows signs of distress during gavage (e.g., gasping, struggling) | The gavage needle may have entered the trachea. Fluid may be aspirated into the lungs. | STOP THE PROCEDURE IMMEDIATELY. [5] Gently remove the needle. Monitor the animal closely. Proper restraint and technique are critical to avoid this. Ensure the rat's head and body are vertically aligned.[5] |
| Fluid comes from the rat's nose | This is an indicator of aspiration. | STOP THE PROCEDURE IMMEDIATELY. [6] Monitor the animal for any signs of respiratory distress. Refine your gavage technique and ensure the correct length of the gavage needle. |
| Suspected incomplete dosing or reflux | Improper placement of the gavage needle; administering the fluid too quickly. | Ensure the gavage needle is inserted to the correct depth (from the mouth to the last rib).[7] Administer the compound slowly and steadily.[5] |
Quantitative Data Summary
The following table summarizes typical dosage ranges for this compound in rat studies.
| Parameter | Value | Reference |
| Typical Oral Dose Range | 0.5 - 10 mg/kg body weight | [1][3] |
| Common Vehicle | 0.5% Carboxymethyl cellulose (CMC) in distilled water | [1] |
| Maximum Recommended Gavage Volume | 10 mL/kg body weight | [8] |
Experimental Protocols
Protocol for Preparation of this compound Suspension (0.5 mg/mL in 0.5% CMC)
-
Prepare 0.5% CMC Vehicle:
-
Weigh 0.5 g of Carboxymethyl cellulose (CMC).
-
Add it to 100 mL of distilled water while stirring continuously to avoid clumping.
-
Stir until the CMC is fully dissolved. This may take some time.
-
-
Calculate Required this compound:
-
Determine the total volume of suspension needed based on the number of rats and the dosing volume (e.g., 1 mL/kg for a 250g rat would be 0.25 mL).
-
Calculate the total mass of this compound required. For a 0.5 mg/mL concentration, if you need 10 mL of suspension, you will need 5 mg of this compound.
-
-
Prepare the Suspension:
-
Weigh the calculated amount of this compound powder.
-
Add the powder to the prepared 0.5% CMC vehicle.
-
Vortex the mixture vigorously for at least 1-2 minutes to ensure a homogenous suspension.
-
Protocol for Oral Gavage Administration in Rats
-
Animal Restraint:
-
Properly restrain the rat to immobilize its head and align the head and body vertically.[5] This can be done by securely scruffing the animal.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for the gavage needle, which should be from the tip of the rat's nose to the last rib.[7]
-
Gently insert the gavage needle into the mouth, directing it over the tongue and into the pharynx.[5] The rat should swallow reflexively as the needle enters the esophagus.
-
The needle should slide easily down the esophagus with minimal pressure. Never force the needle. [5]
-
-
Administration of Suspension:
-
Vortex the this compound suspension immediately before drawing it into the syringe.
-
Once the needle is correctly placed in the stomach, slowly administer the suspension.[5]
-
-
Post-Administration:
-
After administering the full dose, gently remove the gavage needle.
-
Return the rat to its cage and monitor it for any adverse reactions.[6]
-
Visualizations
Caption: Experimental workflow for this compound administration.
Caption: Troubleshooting decision tree for oral gavage.
References
Determining the optimal incubation time for Glibenclamide in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using Glibenclamide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in a cellular context?
A1: this compound primarily acts by blocking ATP-sensitive potassium (K-ATP) channels.[1][2][3][4] In pancreatic β-cells, this inhibition leads to cell membrane depolarization, which opens voltage-gated calcium channels. The resulting influx of calcium stimulates the secretion of insulin.[1][4] Additionally, this compound has been shown to have effects independent of K-ATP channels, most notably the inhibition of the NLRP3 inflammasome, which reduces the secretion of inflammatory cytokines like IL-1β.[5][6]
Q2: How should I dissolve this compound for cell culture use?
A2: this compound has low solubility in aqueous solutions. The recommended procedure is to first prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[7] A stock concentration of 100 mM in DMSO is commonly used.[7] When preparing your working concentration, it is crucial to dilute the DMSO stock into pre-warmed culture medium while vortexing to prevent precipitation.[7] The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical concentration range and incubation time for this compound experiments?
A3: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the biological question being investigated. Concentrations can range from the nanomolar to the micromolar scale. For instance, studies on pancreatic islets have used concentrations as low as 0.1 µM for 1 hour to observe increased glucose sensitivity[8][9], while cancer cell lines may require higher concentrations (e.g., 25-100 µM) and longer incubation times (24-72 hours) to induce cell cycle arrest or apoptosis.[10][11] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.
Q4: Can this compound treatment affect cell cycle and viability?
A4: Yes. In various cancer cell lines, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest, often at the G0/G1 or G2/M phase.[10][11][12] For example, in MDA-MB-231 breast cancer cells, a 25 µM concentration induced G0/G1 arrest after 24-72 hours of treatment.[10] In hepatocellular carcinoma cells (HepG-2 and Huh7), 100 µM this compound induced G2/M arrest and apoptosis after 24 hours.[11] The effects are cell-type specific and often occur at concentrations higher than those used for insulin secretion studies.
Experimental Protocols & Data
Protocol 1: Determining Optimal this compound Incubation Time
This protocol outlines a general workflow for identifying the ideal treatment duration for your experiment.
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well for viability assays) at a density that ensures they are in the exponential growth phase and do not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Dose Selection: Based on literature review or preliminary dose-response data, select a concentration of this compound expected to produce a measurable effect (e.g., a concentration near the reported IC50 for cytotoxicity studies).
-
Time-Course Treatment: Treat the cells with the selected this compound concentration. In parallel, include a vehicle control group (medium with the same final concentration of DMSO).
-
Endpoint Measurement: Harvest the cells or perform the endpoint assay at multiple time points (e.g., 1, 4, 12, 24, 48, and 72 hours). The choice of time points should reflect the expected kinetics of the biological process being studied (e.g., insulin secretion may be rapid, while apoptosis is a longer process).
-
Data Analysis: Analyze the results for each time point. The optimal incubation time is the earliest point at which a significant and stable effect is observed.
Table 1: this compound Incubation Times and Concentrations in Various Cell Models
| Cell Type / Model | Concentration(s) | Incubation Time | Observed Effect |
| Rat Pancreatic Islets | 0.1 µM | 1 hour | Increased sensitivity to glucose-stimulated insulin release.[8][9] |
| Human Pancreatic Islets | 5.0 µM | Not specified | Increased insulin release at both low and high glucose levels.[13] |
| MIN-6 (mouse β-cell line) | 10 µM | 4 hours | Increased insulin secretion.[14] |
| MDA-MB-231 (human breast cancer) | 25 µM (IC50) | 24, 48, 72 hours | G0/G1 cell cycle arrest.[10] |
| HepG-2 & Huh7 (human hepatocellular carcinoma) | 50-100 µM | 24 hours | Inhibition of cell viability and induction of apoptosis.[11] |
| Human Trophoblasts | Not specified | Pretreatment | Decreased nigericin-induced IL-1β secretion.[15] |
| NCTC-1469 (mouse liver cell line) | 100 µM | 1 hour (pretreatment) | Protection against radiation-induced apoptosis.[16] |
Signaling Pathways and Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 4. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of NLRP3 inflammasome by this compound attenuated dopaminergic neurodegeneration and motor deficits in paraquat and maneb-induced mouse Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exposure to this compound increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exposure to this compound increases rat beta cells sensitivity to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces apoptosis by activating reactive oxygen species dependent JNK pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits cell growth by inducing G0/G1 arrest in the human breast cancer cell line MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound and metformin (alone or in combination) on insulin release from isolated human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits NLRP3 inflammasome-mediated IL-1β secretion in human trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a diabetic drug, prevents acute radiation-induced liver injury of mice via up-regulating intracellular ROS and subsequently activating Akt–NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Glibenclamide In Vitro Dose-Response Analysis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing glibenclamide in in vitro experiments. The information is tailored for scientists and drug development professionals to navigate common challenges and ensure robust, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This compound Solubility and Preparation
Q1: My this compound is not dissolving in my cell culture medium. What should I do?
A1: this compound has very low aqueous solubility, which is a common issue.
-
Recommended Solvent: The standard practice is to first dissolve this compound in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent.
-
Stock Solution Preparation: Prepare a stock solution in the range of 10-100 mM in 100% DMSO. Ensure it is fully dissolved. You may need to gently warm the solution.
-
Working Dilutions: Create working dilutions from this stock by serial dilution in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is low, typically ≤ 0.5%, as higher concentrations can be toxic to cells.
-
Precipitation in Media: When diluting the DMSO stock into aqueous media, this compound may still precipitate, especially at higher concentrations. To mitigate this, add the stock solution to the media while vortexing to ensure rapid dispersion. Visually inspect your final working solutions for any signs of precipitation before adding them to the cells. If precipitation occurs, you may need to lower the final concentration or explore solubility-enhancing formulations like solid dispersions with carriers such as Poloxamer-188, though this is less common for in vitro work.[1][2]
Q2: I see a precipitate in my wells after adding the this compound working solution. Are my results valid?
A2: No, the presence of a precipitate means the effective concentration of this compound in solution is unknown and lower than intended. This will lead to inaccurate dose-response data. You must remake your working solutions, ensuring the drug stays in solution. Consider reducing the highest concentration in your dose range.
Experimental Design & Dose Range
Q3: What concentration range of this compound should I use for my experiment?
A3: The optimal concentration range depends heavily on the cell type and the biological question.
-
For Pancreatic β-cells (e.g., MIN6, INS-1, primary islets): To study insulin secretion, concentrations typically range from the high nanomolar to low micromolar range (e.g., 10 nM to 10 µM).[3][4] The EC50 for stimulating insulin release is often in the sub-micromolar range. For instance, in rat islets, an EC50 of ~5.8 mmol/l glucose was observed after exposure to 0.1 µM this compound.[5]
-
For Cancer Cell Lines (e.g., MDA-MB-231, HepG2): To assess anti-proliferative or pro-apoptotic effects, higher concentrations are often required, typically in the micromolar range (e.g., 10 µM to 100 µM or higher).[6][7][8]
-
For Other Cell Types (e.g., immune cells, hepatocytes): The effective concentration can vary widely. It is recommended to perform a wide dose-range finding study (e.g., 0.1 µM to 500 µM) to determine the relevant range for your specific cell line and endpoint.
Q4: How do I distinguish between a specific pharmacological effect and general cytotoxicity?
A4: This is a critical consideration, especially at higher concentrations.
-
Concentration Thresholds: Cytotoxicity is generally observed at significantly higher concentrations than those required for its primary mechanism of KATP channel inhibition. For example, in human lymphocytes, cytotoxic effects (measured by a reduction in mitotic index) became significant at concentrations of 40 µM and above, with severe cytotoxicity at 480 µM.[7][9] In contrast, effects on insulin secretion occur at sub-micromolar concentrations.
-
Parallel Assays: Run a cell viability assay (e.g., MTT, Trypan Blue exclusion) in parallel with your functional assay. If you observe a functional response at concentrations where cell viability is >90%, the effect is more likely to be pharmacological. If the functional response only occurs at concentrations that also reduce cell viability, it may be a consequence of cytotoxicity.
-
Mechanism-Based Controls: Use controls to confirm the mechanism of action. For KATP channel-mediated effects, you can use a KATP channel opener like diazoxide to see if it counteracts the effect of this compound.
Data Analysis and Interpretation
Q5: My dose-response curve does not look like a standard sigmoidal curve. What could be the reason?
A5: Non-standard curve shapes can arise from several factors:
-
Biphasic (Hormetic) Response: Some studies observe that the effect of this compound can decrease at very high concentrations after an initial peak. This can be due to off-target effects or cytotoxicity becoming dominant.
-
Incomplete Curve: You may not have tested a wide enough concentration range to define the top and bottom plateaus of the curve. If the curve is still declining at your highest concentration, you have not reached the maximal effect (Emax) or IC50.
-
Precipitation: As mentioned in Q2, drug precipitation at higher doses will cause the response to plateau or drop off unexpectedly, artificially flattening the bottom of the curve.
Q6: How should I set up my controls for a dose-response experiment?
A6: Proper controls are essential for accurate interpretation.
-
Vehicle Control: This is the most important control. It consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used in your experiment. This accounts for any effects of the solvent itself.
-
Negative Control (Untreated): Cells treated with medium alone. In most cases, this will be very similar to the vehicle control, but it is good practice to include.
-
Positive Control: A known activator or inhibitor for your pathway of interest (if available) can help validate the assay's responsiveness. For insulin secretion, a high concentration of glucose (e.g., 16.7 mM) serves as a positive control.[4]
Quantitative Data Summary
The following tables summarize typical effective and cytotoxic concentrations of this compound reported in various in vitro models.
Table 1: Effective Concentrations (EC50/IC50) of this compound for Pharmacological Effects
| Cell Type/System | Assay | Parameter | Reported Value (µM) | Reference |
| Rat Pancreatic Islets | Insulin Secretion | EC50 Shift | ~0.1 (glucose EC50 shift) | [5] |
| MIN6 Cells | Insulin Secretion | - | 10 (stimulatory) | [3] |
| MDA-MB-231 (Breast Cancer) | Clonogenic Assay | IC50 | 25.6 | [6] |
| WT Mouse Muscle Fibers | KATP Channel Block | IC50 | 0.13 | [9] |
Table 2: Cytotoxic Concentrations (IC50) of this compound
| Cell Type | Assay | Parameter | Reported Value (µM) | Reference |
| Human Lymphocytes | Mitotic Index | Significant Reduction | ≥ 40 | [7] |
| NCTC-1469 (Mouse Hepatocyte) | Cell Viability (CCK-8) | Significant Reduction | ≥ 500 | [8] |
| HepG2 (Human Hepatoma) | Cell Viability (CCK-8) | Significant Reduction | ≥ 100 | [8] |
| L-O2 (Human Hepatocyte) | Cell Viability (CCK-8) | Significant Reduction | ≥ 500 | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing this compound-induced cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration will be ≤ 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the appropriate this compound dilutions, vehicle control, or medium-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of MTT Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from the medium-only wells.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol details the measurement of insulin secretion in response to this compound.
-
Cell Culture: Seed MIN6 cells in 24-well plates and culture until they reach ~80-90% confluency.
-
Pre-incubation (Starvation): Gently wash the cells twice with a glucose-free Krebs-Ringer Bicarbonate Buffer (KRBH). Then, pre-incubate the cells in 1 mL of KRBH containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to bring insulin secretion to a basal level.
-
Stimulation: Carefully aspirate the pre-incubation buffer. Add 1 mL of KRBH containing the desired treatment conditions to each well. Include the following controls:
-
Basal Control: KRBH with low glucose (2.8 mM).
-
Stimulated Control: KRBH with high glucose (16.7 mM).
-
Vehicle Control: KRBH with high glucose + vehicle (DMSO).
-
This compound Treatment: KRBH with high glucose + desired concentrations of this compound.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C and 5% CO2.
-
Supernatant Collection: Following incubation, collect the supernatant from each well into microcentrifuge tubes.
-
Sample Preparation: Centrifuge the collected supernatants at low speed (e.g., 200 x g for 5 minutes) to pellet any detached cells.
-
Insulin Quantification: Transfer the clarified supernatants to new tubes. Measure the insulin concentration using a commercial Insulin ELISA or RIA kit, following the manufacturer's instructions.
-
Data Normalization: Data can be expressed as the concentration of insulin secreted (e.g., ng/mL) or as a fold increase over the basal (low glucose) control.
Visualizations: Pathways and Workflows
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Exposure to this compound increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits cell growth by inducing G0/G1 arrest in the human breast cancer cell line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of In Vivo and In Vitro Genotoxicity of this compound in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a diabetic drug, prevents acute radiation-induced liver injury of mice via up-regulating intracellular ROS and subsequently activating Akt–NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Glibenclamide's Grip on K-ATP Channels: A Comparative Analysis of Sulfonylurea Binding Affinity
A detailed examination of glibenclamide's binding characteristics to the ATP-sensitive potassium (K-ATP) channel in comparison to other prominent sulfonylureas reveals nuances in their molecular interactions, which are critical for researchers and drug development professionals in the field of diabetes therapeutics. This guide provides a comparative analysis of the binding affinities of this compound, glimepiride, gliclazide, and tolbutamide, supported by experimental data and methodologies.
The therapeutic efficacy of sulfonylureas in treating type 2 diabetes stems from their ability to bind to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel in pancreatic β-cells.[1][2] This binding event initiates a cascade that leads to the closure of the channel, depolarization of the cell membrane, and subsequent influx of calcium ions, which triggers the secretion of insulin.[3] While this general mechanism is shared among sulfonylureas, their binding affinities and kinetics can differ, influencing their potency and clinical profiles.
Comparative Binding Affinities of Sulfonylureas
The binding affinity of a drug to its target is a key determinant of its pharmacological activity. For sulfonylureas, this is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity. The following table summarizes the reported binding affinities of several sulfonylureas for the K-ATP channel, primarily targeting the SUR1 subunit.
| Sulfonylurea | Binding Affinity (Ki or IC50) | K-ATP Channel Subunit Targeted | Notes |
| This compound | IC50: ~4.2 nM (SUR1)[4] | SUR1, Kir6.2 (low affinity) | Exhibits high-affinity binding to SUR1 and also a low-affinity interaction with the Kir6.2 subunit.[5] Its binding to SUR1 is poorly reversible.[4] |
| Glimepiride | IC50: ~3.0 nM (SUR1)[4] | SUR1, SUR2A, SUR2B | Demonstrates high affinity for SUR1, comparable to this compound, but also interacts with SUR2A and SUR2B subunits found in cardiac and smooth muscle tissues.[4] |
| Gliclazide | Ki: ~50 nM (SUR1)[6] | SUR1 | Shows high affinity and strong selectivity for the β-cell type K-ATP channel (SUR1).[6] |
| Tolbutamide | Ki: ~2 µM (SUR1)[6] | SUR1 | A first-generation sulfonylurea with significantly lower binding affinity to SUR1 compared to second-generation drugs like this compound and gliclazide.[1][6] |
Experimental Protocol: Radioligand Binding Assay
The determination of sulfonylurea binding affinity to K-ATP channels is commonly performed using a radioligand binding assay. This technique measures the displacement of a radioactively labeled ligand by an unlabeled test compound.
Objective: To determine the binding affinity (Ki) of a test sulfonylurea for the SUR1 subunit of the K-ATP channel.
Materials:
-
Cell membranes expressing the K-ATP channel (e.g., from COS-7 cells transfected with SUR1 and Kir6.2 cDNA).
-
Radiolabeled sulfonylurea (e.g., [³H]this compound).
-
Unlabeled test sulfonylureas (this compound, glimepiride, gliclazide, tolbutamide).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the K-ATP channel in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.
-
Competition Binding: Add increasing concentrations of the unlabeled test sulfonylurea to the wells.
-
Radioligand Addition: Add a fixed concentration of the radiolabeled sulfonylurea (e.g., [³H]this compound) to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled test compound. Determine the IC50 value (the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[7]
Signaling Pathway and Experimental Workflow
The interaction of sulfonylureas with the K-ATP channel initiates a well-defined signaling cascade within the pancreatic β-cell. The following diagrams illustrate this pathway and the general workflow of a binding affinity experiment.
Caption: Sulfonylurea binding to SUR1 inhibits the K-ATP channel, leading to insulin secretion.
Caption: A typical workflow for determining sulfonylurea binding affinity via radioligand assay.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. youtube.com [youtube.com]
- 4. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of sulphonylureas to plasma proteins – A KATP channel perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential sensitivity of beta-cell and extrapancreatic K(ATP) channels to gliclazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Glibenclamide's Mechanism of Action: A Comparative Guide Using SUR1 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison validating the mechanism of action of the sulfonylurea drug glibenclamide through the use of Sulfonylurea Receptor 1 (SUR1) knockout mice. By comparing the physiological and cellular responses of wild-type mice with those genetically engineered to lack the SUR1 protein, we can definitively establish the central role of this receptor in mediating the therapeutic effects of this compound. This guide also presents a comparison with other KATP channel modulators and details the experimental protocols used to generate the supporting data.
I. Core Concept: The Role of SUR1 in this compound Action
This compound is a cornerstone therapy for type 2 diabetes, known to stimulate insulin secretion from pancreatic β-cells. The long-standing hypothesis is that it achieves this by binding to the SUR1 subunit of the ATP-sensitive potassium (KATP) channel. This binding event closes the channel, leading to depolarization of the β-cell membrane, influx of calcium ions, and subsequent exocytosis of insulin-containing granules. The use of SUR1 knockout mice provides a definitive model to test this hypothesis. If this compound's action is solely dependent on SUR1, it should have no effect in mice lacking this receptor.
II. Experimental Data: A Head-to-Head Comparison
The following tables summarize the key findings from studies comparing the effects of this compound and other KATP channel modulators on wild-type (WT) and SUR1 knockout (SUR1-/-) mice.
Table 1: In Vivo Glucose Homeostasis
| Parameter | Wild-Type (WT) Mice | SUR1 Knockout (SUR1-/-) Mice | Alternative Drugs on SUR1-/- Mice |
| This compound Effect on Blood Glucose | Significant lowering of blood glucose levels. | No significant effect on blood glucose levels. | Tolbutamide: No effect. Diazoxide: No effect. |
| Glucose Tolerance Test (GTT) with this compound | Improved glucose tolerance, characterized by a faster return to baseline glucose levels after a glucose challenge. | No improvement in glucose tolerance; the glucose excursion curve is similar to vehicle-treated SUR1-/- mice. | N/A |
| Fasting Blood Glucose | Normal physiological range. | May exhibit mild hypoglycemia due to the absence of functional KATP channels, leading to a state of constitutive membrane depolarization and basal insulin secretion. | N/A |
Table 2: Ex Vivo Islet Function
| Parameter | Wild-Type (WT) Islets | SUR1 Knockout (SUR1-/-) Islets | Alternative Drugs on SUR1-/- Islets |
| This compound-Stimulated Insulin Secretion | Potent stimulation of insulin secretion, even at low glucose concentrations. | No stimulation of insulin secretion in response to this compound. | Tolbutamide: No effect. Diazoxide: Fails to open KATP channels and modulate insulin secretion. |
| Glucose-Stimulated Insulin Secretion (GSIS) | Robust, biphasic insulin secretion in response to high glucose. | Attenuated or absent first-phase insulin secretion and an impaired second-phase response. | N/A |
| Basal Insulin Secretion | Low basal insulin secretion in the absence of stimulatory glucose. | Higher basal insulin secretion compared to WT islets due to the lack of hyperpolarizing KATP channel activity. | N/A |
Table 3: Pancreatic β-Cell Electrophysiology
| Parameter | Wild-Type (WT) β-Cells | SUR1 Knockout (SUR1-/-) β-Cells | Alternative Drugs on SUR1-/- β-Cells |
| This compound Effect on KATP Channel Activity | Inhibition of KATP channel currents, leading to membrane depolarization. | No KATP channel activity to inhibit; this compound has no effect on membrane potential. | Tolbutamide: No effect. Diazoxide: No effect. |
| KATP Channel Conductance | Presence of a sulfonylurea-sensitive K+ conductance. | Absence of the characteristic KATP channel conductance. | N/A |
| Membrane Potential at Low Glucose | Hyperpolarized resting membrane potential. | Depolarized membrane potential with spontaneous Ca2+ action potentials. | N/A |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the essential protocols for the key experiments cited.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Preparation: Fast mice (typically for 6 hours, with free access to water) to establish a baseline blood glucose level.
-
Baseline Measurement: Obtain a baseline blood sample from the tail vein to measure blood glucose concentration (t=0).
-
This compound/Vehicle Administration: Administer this compound (e.g., 5 mg/kg body weight) or a vehicle control via intraperitoneal (IP) injection.
-
Glucose Challenge: After a set time following drug administration (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via IP injection.
-
Serial Blood Glucose Monitoring: Collect blood samples from the tail vein at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose injection and measure blood glucose levels.
-
Data Analysis: Plot blood glucose concentration over time. The Area Under the Curve (AUC) is often calculated to quantify glucose tolerance.
Insulin Secretion Assay from Isolated Islets
-
Islet Isolation: Isolate pancreatic islets from WT and SUR1-/- mice using collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture and Pre-incubation: Culture the isolated islets overnight to allow for recovery. Before the assay, pre-incubate the islets in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours.
-
Experimental Incubation: Transfer batches of size-matched islets into fresh buffer containing low glucose (2.8 mM) or high glucose (16.7 mM) with or without this compound (e.g., 1 µM) or other test compounds.
-
Sample Collection: Incubate the islets for a defined period (e.g., 60 minutes) at 37°C. At the end of the incubation, collect the supernatant which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Normalization: Normalize the secreted insulin values to the total insulin content of the islets (determined after cell lysis) or to the number of islets per group.
Patch-Clamp Electrophysiology of β-Cells
-
Cell Preparation: Use isolated islets or dispersed islet cells from WT and SUR1-/- mice.
-
Patch-Clamp Configuration: Employ the whole-cell or inside-out patch-clamp configuration to record ion channel activity from individual β-cells.
-
Solution Composition: Use intracellular (pipette) and extracellular (bath) solutions designed to isolate KATP channel currents. The intracellular solution will typically have a low ATP concentration to promote channel opening.
-
Drug Application: Perfuse the recording chamber with solutions containing this compound, diazoxide, or other modulators to observe their effects on channel activity.
-
Data Acquisition and Analysis: Record membrane currents or membrane potential using a patch-clamp amplifier and appropriate software. Analyze parameters such as channel open probability (Po), single-channel conductance, and whole-cell current density.
IV. Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows.
A Comparative Analysis of Glibenclamide and Diazoxide for Neuroprotection in Brain Injury Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of Glibenclamide and Diazoxide in preclinical models of brain injury. This document synthesizes experimental data on their efficacy, details the methodologies of key studies, and visualizes the underlying mechanisms of action and experimental workflows.
Introduction
Secondary injury cascades following traumatic brain injury (TBI) and stroke significantly contribute to neuronal damage and long-term neurological deficits. Two drugs, this compound and Diazoxide, have emerged as potential neuroprotective agents through their modulation of specific ion channels. This compound, a sulfonylurea drug, primarily targets the SUR1-TRPM4 channel, which is upregulated after brain injury and contributes to cerebral edema and hemorrhage.[1][2] Diazoxide, a K-ATP channel opener, is thought to exert its neuroprotective effects by acting on mitochondrial K-ATP (mitoK-ATP) channels, thereby preserving mitochondrial function and reducing apoptosis.[3][4] This guide presents a comparative overview of their performance in various brain injury models based on available preclinical data.
Comparative Efficacy: A Quantitative Overview
The following table summarizes the quantitative data on the neuroprotective effects of this compound and Diazoxide from various preclinical studies. It is important to note that the data are derived from different brain injury models, which may influence the observed effects.
| Drug | Brain Injury Model | Animal Model | Key Outcome Measure | Quantitative Effect | Reference |
| This compound | Controlled Cortical Impact (CCI) | Rat | Contusion Volume | Reduced by ~42% at 24h and ~32% at 72h vs. control | [3] |
| Controlled Cortical Impact (CCI) | Mouse | Hematoma Volume | Reduced by ~60% (high-dose) vs. vehicle | [4] | |
| Controlled Cortical Impact (CCI) | Mouse | Brain Water Content | Significantly decreased vs. control | [5] | |
| Asphyxial Cardiac Arrest | Rat | Neurological Deficit Score | Significantly improved vs. vehicle | [1] | |
| Asphyxial Cardiac Arrest | Mouse | Neurological Deficit Score | Lower scores (better outcome) vs. vehicle (1.83±2.89 vs 4.75±3.84) | [6] | |
| Diazoxide | Asphyxial Cardiac Arrest | Rat | Neurological Deficit Score | Significantly improved vs. vehicle at 24h and 48h | [1] |
| Asphyxial Cardiac Arrest | Rat | Apoptotic Cells (TUNEL) | Significantly decreased vs. vehicle | [1] | |
| Ischemia-Reperfusion | Rat | Neuronal Cell Count | Significantly increased normal cell count vs. control | [2] | |
| Controlled Cortical Impact (CCI) | Mouse | Functional Outcome | No significant functional benefits observed | [6] |
Mechanisms of Action: Signaling Pathways
The neuroprotective effects of this compound and Diazoxide are mediated by distinct signaling pathways.
This compound: Inhibition of the SUR1-TRPM4 Channel
Following brain injury, the upregulation of the SUR1-TRPM4 channel on various cell types, including neurons, astrocytes, and endothelial cells, leads to uncontrolled ion influx, cytotoxic edema, and cell death.[1][7] this compound acts as an inhibitor of this channel, thereby mitigating these detrimental effects.
This compound's neuroprotective mechanism via SUR1-TRPM4 inhibition.
Diazoxide: Opening of Mitochondrial K-ATP Channels
Diazoxide is an opener of mitochondrial ATP-sensitive potassium (mitoK-ATP) channels. The opening of these channels is believed to preserve mitochondrial function, reduce the production of reactive oxygen species (ROS), and inhibit the mitochondrial permeability transition pore (mPTP), a key event in the apoptotic cascade.[3][4]
Diazoxide's neuroprotective mechanism via mitoK-ATP channel opening.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
This compound in a Controlled Cortical Impact (CCI) Model
-
Animal Model: Adult male Sprague-Dawley rats.[3]
-
Injury Induction: A CCI device is used to induce a unilateral cortical contusion. A pneumatic piston with a specific impactor tip diameter is propelled at a set velocity and depth onto the exposed dura.[8]
-
Drug Administration: this compound is typically administered as an initial bolus injection (e.g., 10 µg/kg) shortly after injury, followed by continuous subcutaneous infusion via an osmotic pump for a specified duration (e.g., 7 days).[3]
-
Outcome Assessment:
-
Contusion Volume: Measured using magnetic resonance imaging (MRI) at various time points post-injury (e.g., 24h, 72h).[3]
-
Brain Edema: Assessed by measuring brain water content using the wet-dry weight method.[5]
-
Functional Outcome: Evaluated using behavioral tests such as the beam walk test to assess motor coordination.[3]
-
Experimental workflow for this compound in a CCI model.
Diazoxide in an Asphyxial Cardiac Arrest Model
-
Animal Model: Adult male Sprague-Dawley rats.[1]
-
Injury Induction: Asphyxia is induced to cause cardiac arrest, followed by cardiopulmonary resuscitation (CPR) to achieve the return of spontaneous circulation (ROSC). This model induces global cerebral ischemia.[1]
-
Drug Administration: Diazoxide (e.g., 10 mg/kg) is administered intraperitoneally at a specific time point after ROSC (e.g., 30 minutes).[1]
-
Outcome Assessment:
-
Neurological Deficit Score (NDS): A composite score assessing various neurological functions, including motor function, reflexes, and alertness, is recorded at different time points post-ROSC.[1]
-
Apoptosis: Neuronal apoptosis in specific brain regions like the hippocampus is quantified using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.[1]
-
Mitochondrial Function: Assessed by measuring the mitochondrial respiratory control ratio.[1]
-
Experimental workflow for Diazoxide in an asphyxial cardiac arrest model.
Discussion and Future Directions
The available preclinical data suggests that both this compound and Diazoxide show promise as neuroprotective agents in the context of brain injury, albeit through different mechanisms. This compound has demonstrated robust effects in reducing structural damage, such as contusion and hematoma volume, in focal TBI models.[3][4] In contrast, the evidence for Diazoxide's neuroprotection is more prominent in models of global cerebral ischemia, where it appears to improve functional outcomes and reduce apoptosis.[1]
A significant limitation in directly comparing the efficacy of these two drugs is the lack of head-to-head studies in the same brain injury model. The study by Tousi et al. (2011) did show that in an ischemia-reperfusion model, diazoxide exhibited neuroprotective effects, while this compound aggravated the injury, suggesting opposing effects in that specific context.[2] However, another study in a TBI model reported no significant functional benefits with Diazoxide treatment.[6] These conflicting findings highlight the complexity of translating results across different injury models and the need for further research.
Future studies should aim to:
-
Conduct direct comparative studies of this compound and Diazoxide in standardized and clinically relevant models of both focal and global brain injury.
-
Investigate the therapeutic window and optimal dosing for both drugs in different injury paradigms.
-
Explore the potential for combination therapies that target both the SUR1-TRPM4 channel and mitochondrial dysfunction to achieve synergistic neuroprotective effects.
By addressing these research questions, the scientific community can better delineate the therapeutic potential of this compound and Diazoxide and pave the way for their potential clinical application in the treatment of brain injuries.
References
- 1. This compound Improves Survival and Neurologic Outcome After Cardiac Arrest in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection of this compound against Brain Injury after Cardiac Arrest via Modulation of NLRP3 Inflammasome | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of this compound combined with rtPA in acute cerebral ischemia with occlusion/stenosis of anterior circulation (SE-GRACE): study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of this compound in stroke: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. The Controlled Cortical Impact Model: Applications, Considerations for Researchers, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Glibenclamide vs. Repaglinide: A Comparative Analysis of Insulin Secretion Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Glibenclamide and Repaglinide, two prominent insulin secretagogues used in the management of type 2 diabetes. The focus is on their differential effects on the dynamics of insulin secretion, supported by experimental data and detailed methodologies.
At a Glance: Key Pharmacokinetic and Pharmacodynamic Differences
| Parameter | This compound | Repaglinide | Reference |
| Drug Class | Sulfonylurea (second generation) | Meglitinide | [1] |
| Mechanism of Action | Binds to SUR1 subunit of ATP-sensitive K+ channels in pancreatic β-cells, leading to channel closure. | Binds to a distinct site on the ATP-dependent potassium channel (SUR1) in pancreatic β-cells, causing channel closure. | [1][2][3] |
| Onset of Action | Slower | Rapid | [4] |
| Time to Peak Plasma Concentration | 2–4 hours | Within 1 hour | [1][5] |
| Elimination Half-life | Approximately 4–8 hours | Approximately 1 hour | [1][5] |
| Metabolism | Hepatic, converted to weakly active metabolites. | Extensively metabolized in the liver by CYP3A4 and CYP2C8. | [1][6] |
| Excretion | Approximately 50% via bile and 50% via urine. | Primarily (90%) in feces via bile, and 8% in urine. | [1][6] |
| Primary Therapeutic Effect | Reduces both fasting and postprandial blood glucose. | Primarily targets postprandial hyperglycemia. | [7] |
In-Depth Comparison of Clinical Efficacy
Clinical studies have demonstrated distinct profiles for this compound and Repaglinide in glycemic control.
| Clinical Study Outcome | This compound | Repaglinide | Reference |
| Mean Reduction in Fasting Blood Glucose (1-year study) | 33.7 ± 52 mg/dL | 63 ± 53 mg/dL | [8] |
| Mean Reduction in 2-hour Postprandial Blood Glucose (1-year study) | 88.6 ± 74 mg/dL | 118 ± 66 mg/dL | [8] |
| Mean Reduction in HbA1c (1-year study) | 0.7 ± 0.5% | 1.1 ± 0.3% | [9] |
| Time to reach 5 mmol/L plasma glucose after hyperglycemic clamp | ~190 minutes | ~150 minutes | [10] |
| Insulin Levels (240-300 min post-clamp) | 153 ± 25 pmol/L | 133 ± 20 pmol/L | [10] |
| C-peptide Levels (240-300 min post-clamp) | 1.14 ± 0.18 nmol/L | 0.81 ± 0.19 nmol/L | [10] |
Mechanism of Action: A Visual Representation
Both this compound and Repaglinide stimulate insulin secretion by closing ATP-sensitive potassium (KATP) channels in pancreatic β-cells. However, they bind to different sites on the sulfonylurea receptor 1 (SUR1) subunit of the channel, leading to differences in their onset and duration of action.
References
- 1. This compound: Uses,Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]
- 2. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. ClinPGx [clinpgx.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Repaglinide - Wikipedia [en.wikipedia.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. pjmhsonline.com [pjmhsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Compared to this compound, repaglinide treatment results in a more rapid fall in glucose level and beta-cell secretion after glucose stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Glibenclamide's Binding Specificity: A Comparative Analysis of SUR1 and SUR2 Receptor Subtypes
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between therapeutic compounds and their molecular targets is paramount. This guide provides a detailed comparison of the binding specificity of Glibenclamide, a widely used sulfonylurea, for the sulfonylurea receptor 1 (SUR1) over SUR2 subtypes. The following sections present quantitative data, experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate a comprehensive understanding.
This compound exerts its therapeutic effect in type 2 diabetes by binding to the SUR1 subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells, leading to channel closure, membrane depolarization, and subsequent insulin secretion.[1] However, the presence of SUR2 isoforms in other tissues, such as the heart (SUR2A) and smooth muscle (SUR2B), raises questions about the drug's selectivity and potential off-target effects.[1] This comparative guide delves into the experimental evidence that elucidates this compound's preferential affinity for the SUR1 subtype.
Quantitative Comparison of this compound Affinity for SUR Subtypes
The binding affinity of this compound for SUR1 and SUR2 subtypes has been quantified using various experimental techniques, primarily radioligand binding assays and electrophysiological recordings. The data consistently demonstrates a higher affinity of this compound for SUR1 compared to SUR2A and SUR2B.
| Receptor Subtype | KATP Channel Complex | Method | Affinity Metric (Value) | Reference(s) |
| SUR1 | Kir6.2/SUR1 | Electrophysiology | Ki ≈ 4 nmol/l | [2] |
| SUR1 | Kir6.2/SUR1 | Electrophysiology | IC50 = 3.0 nM | [3] |
| SUR2A | Kir6.2/SUR2A | Electrophysiology | Ki ≈ 27 nmol/l | [2] |
| SUR2A | Kir6.2/SUR2A | Electrophysiology | IC50 = 5.4 nM | [3] |
| SUR2B | Kir6.2/SUR2B | Electrophysiology | IC50 = 7.3 nM | [3] |
| SUR2B (Y1206S mutant) | - | Radioligand Binding | KD = 4 nM | [4] |
| Wild-type SUR2B | - | Radioligand Binding | KD = 22 nM | [4] |
Note: Lower Ki, IC50, and KD values indicate higher binding affinity. The use of a SUR2B mutant (Y1206S) in some binding studies was to increase the affinity for this compound to facilitate measurement.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the specificity of this compound for SUR receptor subtypes.
Radioligand Binding Assay (Competition Assay)
This method quantifies the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]this compound) from the receptor.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the desired SUR isoform (SUR1, SUR2A, or SUR2B) along with the Kir6.2 subunit.
-
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Homogenize the cells using a Dounce or Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a multi-well plate, combine the prepared cell membranes, a fixed concentration of [³H]this compound (typically ~1-2.5 nM), and varying concentrations of unlabeled this compound.[5]
-
To determine non-specific binding, include a set of wells with a high concentration of unlabeled this compound (e.g., 1 µM).[6]
-
Incubate the plate at 37°C for 15 minutes.[5]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.[5][6]
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each this compound concentration.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology (Whole-Cell Patch Clamp)
This technique directly measures the inhibitory effect of this compound on the function of KATP channels.
1. Cell Preparation:
-
Co-express the desired KATP channel subunits (e.g., Kir6.2 and SUR1, SUR2A, or SUR2B) in a suitable cell line, such as Xenopus oocytes or HEK293 cells.
-
Isolate single cells for recording.
2. Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
The intracellular (pipette) solution typically contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
The extracellular (bath) solution typically contains (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with KOH.
3. Recording Procedure:
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply voltage ramps or steps to elicit KATP channel currents.
-
After recording a stable baseline current, perfuse the cell with the bath solution containing various concentrations of this compound.
-
Record the steady-state inhibition of the KATP current at each this compound concentration.
4. Data Analysis:
-
Measure the current amplitude before and after the application of each this compound concentration.
-
Calculate the percentage of current inhibition.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to the Hill equation to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a whole-cell patch clamp experiment.
References
- 1. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue specificity of sulfonylureas: studies on cloned cardiac and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of K(ATP) channel modulators with sulfonylurea receptor SUR2B: implication for tetramer formation and allosteric coupling of subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Glibenclamide's Anti-Inflammatory Efficacy: A Comparative Analysis in Microglia and Macrophage Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Glibenclamide in BV2 microglia and RAW 264.7 macrophage cell lines. The information is supported by experimental data and detailed methodologies to aid in the evaluation and design of future studies.
This compound, a second-generation sulfonylurea drug primarily used for the treatment of type 2 diabetes, has garnered significant attention for its potent anti-inflammatory properties. Its mechanism of action extends beyond glycemic control, notably through the inhibition of the NLRP3 inflammasome, a key component of the innate immune system. This guide cross-validates the anti-inflammatory effects of this compound across two widely used immunocompetent cell lines: BV2 microglia, representing the resident immune cells of the central nervous system, and RAW 264.7 macrophages, a versatile model for peripheral immune responses.
Quantitative Comparison of Anti-Inflammatory Effects
The anti-inflammatory potential of this compound has been quantified in both BV2 and RAW 264.7 cell lines by assessing its ability to inhibit the production of key pro-inflammatory mediators following stimulation with lipopolysaccharide (LPS), a potent inflammatory trigger.
| Cell Line | Inflammatory Marker | This compound Concentration | Efficacy | Reference |
| BV2 Microglia | Nitric Oxide (NO) | 10 µM and 40 µM | Significant inhibition of LPS-induced NO production. | [1] |
| Pro-inflammatory Cytokines (mRNA levels) | 2.5 µM and 10 µM | Dose-dependent decrease in LPS-induced TNF-α, IL-6, and IL-1β mRNA. | [2] | |
| iNOS and COX-2 (protein levels) | 2.5 µM and 10 µM | Dose-dependent inhibition of LPS-induced iNOS and COX-2 expression. | [2] | |
| RAW 264.7 Macrophages | Nitric Oxide (NO) | 3 µM | Inhibition of LPS-induced nitrite accumulation. | [3] |
| TNF-α | Not specified | This compound is known to reduce TNF-α production. | [2] | |
| IL-1β | Not specified | This compound inhibits NLRP3 inflammasome-mediated IL-1β secretion. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols outline the key experiments used to assess the anti-inflammatory effects of this compound in BV2 and RAW 264.7 cells.
BV2 Microglia Anti-Inflammatory Assay
-
Cell Culture: BV2 microglia cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 2.5, 10, 40 µM) for a specified period (e.g., 1 hour) before stimulation.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL to the cell culture medium.
-
Incubation: Cells are incubated for a designated time (e.g., 24 hours) to allow for the inflammatory response and the effects of this compound to manifest.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine mRNA Expression: Total RNA is extracted from the cells, and the mRNA levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using real-time quantitative PCR (RT-qPCR).
-
iNOS and COX-2 Protein Expression: Cell lysates are prepared, and the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting.
-
RAW 264.7 Macrophage Anti-Inflammatory Assay
-
Cell Culture: RAW 264.7 macrophages are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Treatment and Stimulation: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound at the desired concentrations. After a pre-incubation period, LPS (e.g., 1 µg/mL) is added to induce an inflammatory response.
-
Incubation: The cells are incubated for a specific duration (e.g., 4 hours for TNF-α and 20 hours for NO).
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Nitrite levels in the culture supernatant are quantified using the Griess assay.
-
TNF-α Secretion: The concentration of TNF-α in the cell culture supernatant is measured by an enzyme-linked immunosorbent assay (ELISA) or a bioassay using a TNF-α sensitive cell line (e.g., L929).
-
IL-1β Secretion: IL-1β levels in the supernatant are measured by ELISA.
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of specific signaling pathways. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and the key signaling cascade involved.
This compound's primary molecular target in the context of inflammation is the NLRP3 inflammasome. The following diagram details this signaling pathway and highlights the inhibitory action of this compound.
References
- 1. This compound inhibits NLRP3 inflammasome-mediated IL-1β secretion in human trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-induced inhibition of the expression of inducible nitric oxide synthase in cultured macrophages and in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Glibenclamide and Metformin on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of two widely prescribed oral hypoglycemic agents, Glibenclamide and Metformin, on glucose metabolism. The information presented is collated from various preclinical studies, offering a detailed look at their mechanisms of action, quantitative effects on key metabolic parameters, and the experimental protocols used to derive these findings.
Core Mechanisms of Action: A Tale of Two Pathways
This compound, a second-generation sulfonylurea, primarily enhances insulin secretion from pancreatic β-cells. Its mechanism involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane. This leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent exocytosis of insulin-containing granules.
Metformin, a biguanide, exerts its principal effect by reducing hepatic glucose production.[1] It achieves this through the activation of AMP-activated protein kinase (AMPK), which in turn inhibits gluconeogenesis.[1] Metformin also enhances insulin sensitivity in peripheral tissues, such as skeletal muscle and adipocytes, leading to increased glucose uptake.[1]
Quantitative Comparison of In Vivo Effects
The following tables summarize the quantitative data from preclinical studies in rat models of diabetes, providing a direct comparison of the effects of this compound and Metformin on crucial parameters of glucose metabolism.
Table 1: Effects on Blood Glucose and Serum Insulin Levels in Streptozotocin (STZ)-Induced Diabetic Rats
| Treatment Group | Dose | Duration | Final Blood Glucose (mmol/L) | Change in Blood Glucose | Serum Insulin (ng/mL) |
| Diabetic Control | - | 4 weeks | 22.4 ± 1.0[2] | - | 0.27 ± 0.01[2] |
| This compound | 0.6 mg/kg/day | 4 weeks | 13.9 ± 3.4[2] | ↓ 37.9%[3] | Increased vs. Control[2] |
| Metformin | 200 mg/kg/day | 4 weeks | 13.2 ± 2.9[2] | ↓ 40.7%[3] | Increased vs. Control[2] |
| Metformin | - | - | ↓ 140.6 mg/dL (50.2%)[4] | - | - |
| This compound | - | - | ↓ 98.54 mg/dL (45.5%)[4] | - | - |
Data are presented as Mean ± SEM or as reported in the cited studies.
Table 2: Comparative Efficacy in Reducing Blood Glucose in STZ-Induced Gestational Diabetic Rats
| Treatment | Day 11 Reduction in Blood Glucose | Day 18 Reduction in Blood Glucose |
| This compound | 65.6 mg/dL (30.3%)[4] | 98.54 mg/dL (45.5%)[4] |
| Metformin | 89.8 mg/dL (32%)[4] | 140.6 mg/dL (50.2%)[4] |
Data from a study by Adeniji et al. (2020), showcasing a progressive reduction in blood glucose levels over the treatment period.[4]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways through which this compound and Metformin regulate glucose metabolism.
Experimental Protocols
The following section details a standardized experimental workflow for a comparative in vivo study of this compound and Metformin in a rat model of Type 2 Diabetes.
Induction of Type 2 Diabetes Mellitus (T2DM) in Rats
A commonly used model involves the use of a high-fat diet (HFD) followed by a low dose of streptozotocin (STZ) to induce a T2DM-like state.
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g).
-
Acclimatization: House animals in a controlled environment (22-25°C, 12h light/dark cycle) for one week with ad libitum access to standard chow and water.
-
High-Fat Diet: Feed rats a high-fat diet (e.g., 45% kcal from fat) for 2-4 weeks to induce insulin resistance.
-
Streptozotocin (STZ) Administration:
-
Following the HFD period, fast the rats overnight.
-
Prepare a fresh solution of STZ in ice-cold 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 35-45 mg/kg body weight.[5]
-
The control group receives an equivalent volume of citrate buffer.
-
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose from the tail vein using a glucometer. Rats with a fasting blood glucose level of ≥ 14 mmol/L are considered diabetic and are included in the study.[6]
Drug Preparation and Administration
-
Vehicle: Prepare a 0.5% Carboxymethyl cellulose (CMC) solution in distilled water to serve as the vehicle for drug suspension.
-
This compound Suspension:
-
Calculate the required amount of this compound powder based on the desired dose (e.g., 0.6 mg/kg).[5]
-
Suspend the powder in the 0.5% CMC vehicle.
-
Vortex the suspension thoroughly before each administration.
-
-
Metformin Solution:
-
Calculate the required amount of Metformin hydrochloride powder (e.g., 200 mg/kg).[3]
-
Dissolve the powder in distilled water.
-
-
Administration: Administer the respective drug suspensions/solutions or vehicle to the rats once daily via oral gavage for the duration of the study (e.g., 4 weeks).[2]
Measurement of Glucose Metabolism Parameters
-
Blood Glucose and Serum Insulin:
-
Collect blood samples from the tail vein at specified time points.
-
Measure blood glucose levels using a glucometer.
-
Centrifuge the blood to separate serum and store at -80°C.
-
Determine serum insulin concentrations using a commercially available ELISA kit.
-
-
Glucose Uptake in Peripheral Tissues:
-
This can be assessed using a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose.
-
Administer the tracer via intraperitoneal injection.
-
After a defined period, euthanize the animal and collect tissues of interest (e.g., skeletal muscle, adipose tissue).
-
Process the tissues to measure the amount of accumulated radioactivity, which is indicative of glucose uptake.
-
-
Hepatic Glycogen Synthesis:
-
At the end of the study, euthanize the animals and collect liver tissue.
-
The liver is then processed to measure glycogen content, often through acid hydrolysis of glycogen to glucose followed by a colorimetric glucose assay.
-
Summary and Conclusion
Both this compound and Metformin are effective oral hypoglycemic agents that demonstrate significant glucose-lowering effects in in vivo models of diabetes. However, they achieve this through distinct mechanisms. This compound directly stimulates insulin secretion, while Metformin primarily reduces hepatic glucose output and improves insulin sensitivity.
The choice between these agents in a research or clinical context depends on the specific aspect of glucose metabolism being investigated or targeted. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for designing and interpreting in vivo studies aimed at further elucidating the nuances of these important antidiabetic drugs.
References
- 1. Comparative effects of metformin and this compound on the redox balance in type 2 diabetic patients [pharmacia.pensoft.net]
- 2. This compound or Metformin Combined with Honey Improves Glycemic Control in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the effects of insulin, metformin and this compound on the pupsâ prefrontal cortex and oxidative stress markers of streptozotocin-induced diabetic pregnant rats [ppj.org.ly]
- 4. Comparative effects of this compound, metformin and insulin on fetal pancreatic histology and maternal blood glucose in pregnant streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Glibenclamide Versus Glipizide: A Comparative Analysis of Potency and Duration of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation sulfonylureas, glibenclamide and glipizide, focusing on their differences in potency and duration of action. The information presented herein is supported by experimental data to assist researchers and professionals in the field of drug development.
Introduction
This compound (also known as glyburide) and glipizide are widely prescribed oral hypoglycemic agents for the management of type 2 diabetes mellitus. Both drugs belong to the sulfonylurea class and exert their therapeutic effects primarily by stimulating insulin secretion from pancreatic β-cells. Their mechanism of action involves binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane. This binding leads to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin. Despite their shared mechanism, this compound and glipizide exhibit notable differences in their pharmacokinetic and pharmacodynamic profiles, which influence their potency and duration of action.
Mechanism of Action: The Sulfonylurea Signaling Pathway
This compound and glipizide initiate insulin secretion by interacting with the K-ATP channels on pancreatic β-cells. The binding of these drugs to the SUR1 subunit inhibits the channel's activity, leading to a cascade of events that culminates in insulin release.
Caption: Signaling pathway of sulfonylurea-induced insulin secretion.
Comparative Pharmacodynamics: Potency
The potency of this compound and glipizide is determined by their affinity for the SUR1 receptor and their ability to inhibit the K-ATP channel. This compound generally exhibits a higher affinity for the SUR1 receptor compared to glipizide.[1][2] This difference in binding affinity contributes to this compound's greater potency in stimulating insulin secretion.
| Parameter | This compound | Glipizide | Reference |
| IC50 for K-ATP Channel Inhibition | ~7.9 nmol/l (cardiac muscle) | ~184 nmol/l (pancreatic β-cells) | [3] |
| Receptor Binding Affinity (SUR1) | High Affinity | High Affinity | [1][4] |
Note: IC50 values can vary depending on the experimental conditions and tissue type.
Comparative Pharmacokinetics: Duration of Action
The duration of action of sulfonylureas is largely governed by their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Glipizide has a faster onset of action and a shorter half-life compared to this compound.[5]
| Parameter | This compound (non-micronized) | Glipizide | Reference |
| Time to Onset | 2-4 hours | 1-3 hours | [5] |
| Serum Half-life (t1/2) | 10 hours | 2-4 hours | [5] |
| Duration of Action | 16-24 hours | 10-24 hours | [5] |
| Metabolism | Hepatic (to weakly active metabolites) | Hepatic (to inactive metabolites) | [6] |
| Excretion | 50% Renal, 50% Biliary | 80-85% Renal | [5] |
Experimental Protocols
K-ATP Channel Activity Assessment via Patch-Clamp Electrophysiology
This method directly measures the inhibitory effect of sulfonylureas on K-ATP channels in pancreatic β-cells.
Caption: Workflow for patch-clamp analysis of sulfonylurea effects.
Methodology:
-
Cell Preparation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion. Dissociate the islets into single β-cells and culture them on glass coverslips.
-
Pipette and Bath Solutions:
-
Pipette (Intracellular) Solution: Typically contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with KOH.
-
Bath (Extracellular) Solution: Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Recording:
-
Form a high-resistance seal (>1 GΩ) between a heat-polished glass micropipette and the cell membrane.
-
For whole-cell configuration, rupture the membrane patch to gain electrical access to the cell interior. For inside-out configuration, excise the membrane patch.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Record baseline K-ATP channel currents. To maximize channel opening, the intracellular solution is typically ATP-free.
-
-
Drug Application: Perfuse the cell with the bath solution containing various concentrations of this compound or glipizide.
-
Data Analysis: Measure the reduction in K-ATP channel current at each drug concentration to determine the half-maximal inhibitory concentration (IC50).
Insulin Secretion Assay from Isolated Pancreatic Islets
This assay quantifies the amount of insulin released from pancreatic islets in response to sulfonylurea stimulation.
Methodology:
-
Islet Isolation and Culture: Isolate pancreatic islets and culture them overnight in a suitable medium.
-
Pre-incubation: Pre-incubate batches of size-matched islets in a Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Incubate the islets in KRBB containing a stimulatory glucose concentration (e.g., 16.7 mM) or a low glucose concentration supplemented with different concentrations of this compound or glipizide.
-
Sample Collection: After a defined incubation period (e.g., 60 minutes), collect the supernatant.
-
Quantification: Measure the insulin concentration in the supernatant using methods such as ELISA or radioimmunoassay.
Sulfonylurea Receptor (SUR) Binding Assay
This assay determines the binding affinity of this compound and glipizide to the SUR1 receptor.
Caption: Workflow for determining sulfonylurea receptor binding affinity.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human SUR1 subunit.
-
Binding Reaction:
-
Incubate the cell membranes with a fixed concentration of a radiolabeled sulfonylurea (e.g., [3H]this compound).
-
Add increasing concentrations of unlabeled this compound or glipizide to compete for binding.
-
Incubate to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioligand from the free radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis: Determine the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[7]
Conclusion
This compound and glipizide, while sharing a common mechanism of action, exhibit distinct differences in their potency and duration of action. This compound is generally more potent due to its higher binding affinity for the SUR1 receptor.[1][2] Conversely, glipizide has a more rapid onset and a shorter duration of action, which is attributed to its pharmacokinetic profile.[5] These differences are important considerations in a clinical setting and for the development of new therapeutic agents targeting the sulfonylurea pathway. The experimental protocols provided in this guide offer standardized methods for the continued investigation and characterization of these and other insulin secretagogues.
References
- 1. Current Position of Gliclazide and Sulfonylureas in the Contemporary Treatment Paradigm for Type 2 Diabetes: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nypep.nysdoh.suny.edu [nypep.nysdoh.suny.edu]
- 6. Comparison of the pharmacokinetics of glipizide and this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
Glibenclamide's Role in Modulating the NLRP3 Inflammasome: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of NLRP3 inflammasome modulation is critical. This guide provides an objective comparison of glibenclamide with other known NLRP3 inhibitors, supported by experimental data, to aid in the selection of appropriate research tools and the development of novel therapeutics.
The NLRP3 inflammasome is a key component of the innate immune system, implicated in a wide range of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Consequently, the inhibition of the NLRP3 inflammasome is a significant area of therapeutic interest. This compound, a sulfonylurea drug traditionally used for type 2 diabetes, has emerged as a modulator of this pathway. This guide compares its performance against two other well-characterized NLRP3 inhibitors: the highly potent and specific MCC950, and the natural product Parthenolide.
Comparative Analysis of Inhibitor Potency and Mechanism
The efficacy of NLRP3 inflammasome inhibitors can be quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The mechanism of action further differentiates these compounds, highlighting direct or indirect targeting of the NLRP3 protein.
| Inhibitor | IC50 | Cell Type | Mechanism of Action | Key Characteristics |
| This compound (Glyburide) | ~10-20 µM | Bone Marrow-Derived Macrophages (BMDMs) | Primarily inhibits ATP-sensitive potassium (KATP) channels, preventing potassium efflux, an upstream activator of NLRP3.[1] May have other mechanisms as its effect is observed in KATP channel-deficient macrophages.[2] | Indirect inhibitor. Its primary target is not the NLRP3 protein itself. |
| MCC950 | ~7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) | Direct inhibitor that binds to the NACHT domain of NLRP3, preventing its ATPase activity and subsequent oligomerization.[3][4] | Highly potent and specific for the NLRP3 inflammasome; does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes.[3][5] |
| Parthenolide | ~2.6 µM | THP-1 cells | Dual mechanism: directly inhibits the ATPase activity of NLRP3 and also inhibits caspase-1, the downstream effector of the inflammasome.[5][6][7] | Natural product with broader anti-inflammatory effects.[8] It can inhibit multiple inflammasome pathways.[6][7] |
Experimental Protocols
The following are generalized protocols for in vitro assessment of NLRP3 inflammasome activation and inhibition.
Cell Culture and Priming
-
Cell Lines:
-
THP-1 cells: A human monocytic cell line. Differentiate with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 3 hours, followed by a 24-48 hour rest period to obtain macrophage-like cells.
-
Bone Marrow-Derived Macrophages (BMDMs): Primary mouse macrophages differentiated from bone marrow precursor cells using M-CSF.
-
-
Priming (Signal 1):
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well).
-
Prime cells with Lipopolysaccharide (LPS) (e.g., 100-1000 ng/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment and Inflammasome Activation
-
Inhibitor Treatment:
-
Following priming, replace the medium with fresh medium containing the desired concentrations of the test inhibitor (this compound, MCC950, Parthenolide) or a vehicle control (e.g., DMSO).
-
Incubate for a predefined period (e.g., 30-60 minutes).
-
-
Activation (Signal 2):
-
Add the NLRP3 activator to the wells. Common activators include:
-
Nigericin: A potassium ionophore (e.g., 5-20 µM).
-
ATP: (e.g., 2.5-5 mM).
-
-
Incubate for the recommended time (e.g., 45-90 minutes for nigericin/ATP).
-
Measurement of Inflammasome Activation
-
IL-1β Release:
-
Collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Caspase-1 Activity:
-
Cell lysates can be analyzed for the presence of the cleaved (active) form of caspase-1 (p20 subunit) by Western blotting.
-
-
ASC Speck Formation:
-
For mechanistic studies, the oligomerization of the adaptor protein ASC into a "speck" can be visualized by immunofluorescence microscopy in cells expressing fluorescently tagged ASC.
-
Visualizing the Pathways and Processes
To better understand the points of intervention for each inhibitor, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow.
Caption: NLRP3 inflammasome signaling pathway and points of inhibition.
Caption: Experimental workflow for evaluating NLRP3 inflammasome inhibitors.
Conclusion
This compound modulates the NLRP3 inflammasome, primarily through an indirect mechanism by inhibiting upstream potassium efflux. While it is a valuable tool for studying the role of ion channels in inflammasome activation, its potency is significantly lower than direct NLRP3 inhibitors like MCC950. MCC950 stands out for its high potency and specificity, making it a benchmark for in vitro and in vivo studies of NLRP3-driven inflammation. Parthenolide offers a broader anti-inflammatory profile by targeting both NLRP3 and caspase-1. The choice of inhibitor will ultimately depend on the specific research question, whether it is dissecting the upstream signaling events, directly targeting the inflammasome complex with high precision, or exploring broader anti-inflammatory effects. This guide provides a framework for making an informed decision in the dynamic field of inflammasome research.
References
- 1. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 2. air.unimi.it [air.unimi.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Glibenclamide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. Glibenclamide, a sulfonylurea compound used in research, requires careful handling and disposal to protect both personnel and the environment. While not classified as a listed hazardous waste by the Environmental Protection Agency (EPA), its potential for harm necessitates a stringent disposal protocol.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring safety and regulatory compliance.
Waste Classification and Hazard Profile
This compound is not found on the EPA's P-list or U-list of acute hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[1][2] However, Safety Data Sheets (SDS) indicate that this compound is harmful if swallowed and may cause long-lasting adverse effects on aquatic life.[3][4] Therefore, it must be managed as a non-RCRA hazardous pharmaceutical waste. This classification requires that it be disposed of in a manner that prevents environmental contamination and potential harm to public health.[5][6][7][8][9]
The toxicological data for this compound underscores the importance of proper handling:
| Toxicity Data | Species | Value |
| LD50 Oral | Rat | >20 mg/kg |
| LD50 Subcutaneous | Rat | >20 mg/kg |
| LD50 Oral | Mouse | 3250 mg/kg |
| LD50 Intraperitoneal | Rat | 3750 mg/kg |
| Source: this compound Safety Data Sheet[1] |
Step-by-Step Disposal Protocol for this compound
Adherence to a standardized disposal procedure is essential for laboratory safety and environmental responsibility. The following steps provide a clear workflow for the disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate to ensure proper disposal.
Step 2: Container Selection and Labeling
-
Container: Place this compound waste in a designated, leak-proof, and sealable container. For non-RCRA pharmaceutical waste, a common practice is to use a white container with a blue lid.[6] The container must be compatible with the chemical properties of this compound.
-
Labeling: Clearly label the container with the words "Non-RCRA Pharmaceutical Waste for Incineration" and "this compound." Include the accumulation start date and the name of the generating laboratory or researcher.
Step 3: Storage
-
Location: Store the sealed waste container in a secure, designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Duration: Adhere to your institution's guidelines for the maximum storage time of chemical waste in a satellite accumulation area.
Step 4: Arrange for Professional Disposal
-
Contact EHS: When the container is full or the storage time limit is approaching, contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.
-
Incineration: The recommended disposal method for non-RCRA pharmaceutical waste is incineration at a permitted facility.[5] This ensures the complete destruction of the compound, preventing its release into the environment. Do not dispose of this compound down the drain or in regular trash.[10]
Step 5: Documentation
-
Record Keeping: Maintain accurate records of the amount of this compound waste generated, the accumulation start date, and the date of pickup by the disposal vendor. This documentation is crucial for regulatory compliance.
Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for this compound Waste Management.
Caption: Decision Pathway for this compound Disposal.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. This compound|10238-21-8|MSDS [dcchemicals.com]
- 5. usbioclean.com [usbioclean.com]
- 6. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 10. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
